7-Chloroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
7-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLRGUFLQNLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234444-66-7 | |
| Record name | 7-chloroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 7-Chloroquinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 7-Chloroquinoline-2-carboxylic acid
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Among its many derivatives, the 7-chloroquinoline moiety stands out for its profound impact on drug development, most notably as the foundational structure of the pivotal antimalarial drug, chloroquine. 7-Chloroquinoline-2-carboxylic acid is a key heterocyclic building block that leverages the inherent biological activity of this scaffold, offering a versatile platform for the synthesis of novel compounds with a wide array of pharmacological activities.[1][2] This guide provides an in-depth examination of 7-Chloroquinoline-2-carboxylic acid, from its fundamental chemical properties and synthesis to its applications in contemporary research and drug development.
Core Chemical and Physical Properties
The formal IUPAC name for this compound is 7-Chloroquinoline-2-carboxylic acid .[3][4] Its structure consists of a quinoline ring chlorinated at the 7th position and functionalized with a carboxylic acid group at the 2nd position.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | PubChem[3][4] |
| Molecular Weight | 207.61 g/mol | BLD Pharm[4] |
| CAS Number | 234444-66-7 | BLD Pharm[4] |
| Appearance | Off-White to Light Yellow Solid | ChemicalBook[5] |
| Melting Point | 242-245 °C (lit.) | ChemicalBook[5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | ChemicalBook[5] |
Synthesis of 7-Chloroquinoline-2-carboxylic acid and its Precursors
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. One of the classical and effective methods for preparing the 7-chloroquinoline core, which is a precursor to 7-Chloroquinoline-2-carboxylic acid, is through the Gould-Jacobs reaction or variations thereof. A common industrial route to a related key intermediate, 4,7-dichloroquinoline (the precursor to chloroquine), provides valuable insights into the formation of the 7-chloroquinoline ring system.
Conceptual Synthesis Pathway for a 7-Chloroquinoline Intermediate
A well-established method for generating the 7-chloro-4-hydroxyquinoline core involves the reaction of m-chloroaniline with diethyl oxaloacetate.[6] This process can be conceptually understood in the following steps:
-
Condensation: m-Chloroaniline reacts with diethyl oxaloacetate to form an enamine intermediate.[6]
-
Thermal Cyclization: The enamine undergoes high-temperature heterocyclization to yield the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[6]
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to give the corresponding carboxylic acid salt.[6]
-
Decarboxylation: The 7-chloro-4-hydroxyquinoline-2-carboxylic acid is then heated at high temperatures (250–270 °C) to induce decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[6]
-
Chlorination: This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 4,7-dichloroquinoline.[6]
The 7-Chloroquinoline-2-carboxylic acid itself can be synthesized through various routes, often involving the cyclization of appropriately substituted anilines with dicarbonyl compounds or their equivalents.[6]
Caption: Conceptual workflow for the synthesis of a 7-chloroquinoline intermediate.
Applications in Medicinal Chemistry and Drug Development
The 7-chloroquinoline scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] 7-Chloroquinoline-2-carboxylic acid serves as a critical starting material or intermediate for synthesizing more complex molecules with therapeutic potential.
Key Therapeutic Areas:
-
Antimalarial Agents: The 7-chloroquinoline core is famously the basis for chloroquine. The presence of the chlorine atom at the 7-position is crucial for its antimalarial activity.
-
Anticancer and Antiviral Agents: A wide range of quinoline derivatives have been investigated and developed as anticancer, antiviral, antibacterial, and antifungal agents.[1][2]
-
Neurodegenerative Diseases: Derivatives of quinoline-2-carboxylic acid have been shown to act as potent antagonists of the NMDA receptor complex.[7] This activity makes them valuable candidates for the treatment and prevention of neurotoxic damage and neurodegenerative diseases.[7]
-
Antibacterial Drugs: This scaffold is an intermediate in the synthesis of fluoroquinolone antibacterial drugs like ciprofloxacin.[5]
-
Anti-inflammatory and Antioxidant Properties: Certain 7-chloroquinoline derivatives have demonstrated anti-inflammatory and antioxidant properties, highlighting the versatility of this chemical class.[1][2]
Caption: Therapeutic applications derived from the 7-chloroquinoline-2-carboxylic acid scaffold.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 7-Chloroquinoline-2-carboxylic acid and its derivatives are routinely performed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the proton and carbon framework of the molecule. For instance, in related quinoline carboxylic acids, the aromatic protons typically appear in the δ 7.5-8.9 ppm range in ¹H-NMR spectra.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify key functional groups. The carboxylic acid will show a characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The monoisotopic mass is 207.00871 Da.[3] High-resolution mass spectrometry (HRMS) provides precise mass data to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound and for monitoring reaction progress during synthesis.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.01599 |
| [M+Na]⁺ | 229.99793 |
| [M-H]⁻ | 206.00143 |
| Data sourced from PubChem[3] |
Conclusion
7-Chloroquinoline-2-carboxylic acid is more than a simple chemical reagent; it is a strategically important building block in the landscape of modern drug discovery. Its synthesis is well-understood, and its inherent structural features, derived from the potent 7-chloroquinoline scaffold, make it a valuable starting point for developing novel therapeutics. Researchers and drug development professionals can leverage the rich chemistry of this compound to explore new treatments for a wide range of human diseases, from infectious diseases to cancer and neurodegenerative disorders. The continued exploration of derivatives based on this core structure promises to yield the next generation of innovative medicines.
References
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
- Google Patents. (n.d.). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- ChemicalBook. (2025, December 5). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- SciELO. (n.d.). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates.
- PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid.
- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
- Google Patents. (n.d.). Process for producing 7-chloro-quinaldine.
- Asian Research Association. (2026, January 30). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
- PubChemLite. (n.d.). 7-chloroquinoline-2-carboxylic acid (C10H6ClNO2).
- BLD Pharm. (n.d.). 234444-66-7|7-Chloroquinoline-2-carboxylic acid.
- NIST. (n.d.). 2-Quinolinecarboxylic acid.
Sources
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- 4. 234444-66-7|7-Chloroquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
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7-Chloroquinoline-2-carboxylic acid synthesis precursors
Technical Deep Dive: Synthesis Architectures for 7-Chloroquinoline-2-carboxylic Acid
Abstract This technical guide delineates the precise synthetic pathways for 7-chloroquinoline-2-carboxylic acid , a critical scaffold in the development of NMDA receptor antagonists (specifically glycine site antagonists related to 7-chlorokynurenic acid) and antimalarial pharmacophores. Unlike generic quinoline synthesis guides, this document addresses the specific regiochemical challenge of the 7-position halogenation and the distinction between the fully aromatic core and its 4-hydroxy analogs.
Strategic Overview & Retrosynthetic Analysis
The synthesis of 7-chloroquinoline-2-carboxylic acid presents a classic "meta-substituent" regioselectivity problem. Starting from 3-chloroaniline, cyclization typically yields a mixture of the 7-chloro (para to the bridgehead) and 5-chloro (ortho to the bridgehead) isomers.
We define two primary architectural approaches based on scale and purity requirements:
-
The Precision Route (Reissert-Henze Functionalization): Utilizes a pre-formed 7-chloroquinoline core to install the carboxylic acid at the C2 position via N-oxide activation. This route guarantees regiochemical purity (no 5-chloro contaminant).
-
The Scalable Route (Modified Doebner-Miller + Oxidation): Constructs the ring from 3-chloroaniline and crotonaldehyde to yield 7-chloroquinaldine, followed by methyl-to-carboxyl oxidation. This requires rigorous isomer separation.
Pathway A: The Reissert-Henze Functionalization (High Purity)
Best For: Medicinal chemistry, gram-scale synthesis, high-purity requirements.
Core Mechanism: N-oxide activation followed by nucleophilic attack of cyanide at the
Experimental Protocol
Step 1: N-Oxidation of 7-Chloroquinoline
-
Precursors: 7-Chloroquinoline (Commercial), m-Chloroperoxybenzoic acid (m-CPBA).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Procedure:
-
Dissolve 7-chloroquinoline (1.0 eq) in DCM.
-
Add m-CPBA (1.2 eq) portion-wise at 0°C to control the exotherm.
-
Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH).
-
Workup: Wash with 10% NaHCO
to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na SO and concentrate.[1] -
Yield Expectation: >90% 7-chloroquinoline-N-oxide.
-
Step 2: The Reissert-Henze Cyanation
-
Precursors: 7-Chloroquinoline-N-oxide, Trimethylsilyl cyanide (TMSCN), Benzoyl chloride (BzCl).
-
Mechanism: The N-oxide is acylated by BzCl, creating a highly electrophilic quinolinium species. The cyanide nucleophile attacks the C2 position, followed by elimination of benzoic acid to restore aromaticity.
-
Procedure:
-
Suspend N-oxide (1.0 eq) in anhydrous DCM under Argon.
-
Add TMSCN (1.5 eq) followed by dropwise addition of Benzoyl chloride (1.1 eq).
-
Stir for 12 hours. The solution typically turns clear then precipitates the product.
-
Purification: Silica gel chromatography (Hexane/EtOAc) yields 7-chloroquinoline-2-carbonitrile .
-
Step 3: Hydrolysis to Carboxylic Acid
-
Reagents: 6M HCl or NaOH/EtOH.
-
Procedure: Reflux the nitrile in 6M HCl for 4 hours. Upon cooling, the carboxylic acid precipitates as the hydrochloride salt or free acid (adjust pH to ~3-4).
Figure 1: The Reissert-Henze pathway ensures the 7-chloro position is locked before the C2-functionalization, eliminating isomer risks.
Pathway B: The Modified Doebner-Miller (Scalable)
Best For: Industrial scale-up, cost-sensitive production. Core Challenge: Separation of the 5-chloro and 7-chloro isomers.
Phase 1: Synthesis of 7-Chloroquinaldine
The direct synthesis of the carboxylic acid via Skraup is harsh. A superior method is synthesizing the 2-methyl derivative (quinaldine) and oxidizing it.
-
Precursors: 3-Chloroaniline, Crotonaldehyde (or Paraldehyde), HCl, ZnCl
. -
Reaction:
-
Reflux 3-chloroaniline in 6N HCl.[2]
-
Add Crotonaldehyde dropwise.[2] The reaction is exothermic and violent; temperature control is vital.
-
The Isomer Filter: Add ZnCl
to the reaction mixture. The 7-chloroquinaldine forms a discrete ZnCl complex that precipitates or has distinct solubility compared to the 5-chloro isomer [1]. -
Liberation: Treat the isolated complex with aqueous NH
OH to release the free base 7-chloroquinaldine.
-
Phase 2: Selenium Dioxide Oxidation
Selective oxidation of the activated methyl group at C2.
-
Reagents: Selenium Dioxide (SeO
), Dioxane or Xylene. -
Protocol:
-
Dissolve 7-chloroquinaldine in dioxane.
-
Add SeO
(1.5 eq). -
Reflux for 2-4 hours. Selenium metal will precipitate as a black solid.
-
Filtration: Filter hot through Celite to remove selenium.
-
Workup: Concentrate the filtrate. The product, 7-chloroquinoline-2-carboxylic acid, crystallizes upon cooling.
-
Data Summary: Isomer Distribution in Cyclization
| Precursor | Co-Reactant | Major Product | Minor Product | Separation Method |
| 3-Chloroaniline | Crotonaldehyde | 7-Chloroquinaldine (65%) | 5-Chloroquinaldine (35%) | ZnCl |
| 3-Chloroaniline | Diethyl Oxalacetate | 7-Cl-4-OH-quinoline-2-ester | 5-Cl-4-OH-quinoline-2-ester | Fractional Crystallization (Acetic Acid) |
Critical Distinction: The 4-Hydroxy Variant
Researchers often confuse the title target with 7-chloro-4-hydroxyquinoline-2-carboxylic acid (a Kynurenic Acid derivative). If your target requires the 4-hydroxyl group (common for NMDA glycine site antagonism), Pathway B must be modified :
-
Substitute Crotonaldehyde with Diethyl Oxalacetate.
-
This yields the "Conrad-Limpach" product: diethyl (3-chlorophenylamino)maleate.
-
Thermal Cyclization: Heating this enamine to 250°C (in Dowtherm A or diphenyl ether) effects cyclization to the 4-hydroxy-2-ester [2].
-
Isomer Removal: The 5-chloro isomer is less soluble in glacial acetic acid and can be filtered off, leaving the desired 7-chloro isomer in solution [3].
Figure 2: Separation logic for the Conrad-Limpach route. Note that steric hindrance at the 5-position often makes that isomer precipitate first or behave differently in polar solvents.
References
- Leir, C. M. (1977). An Improved Synthesis of 7-Chloroquinaldine. Journal of Organic Chemistry.
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-hydroxyquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113-116. Link
-
Organic Syntheses. (1947). 4,7-Dichloroquinoline.[3][4][5] Org. Synth. 1947, 27, 48. (Describes the oxalacetate route and purification). Link
-
Reissert, A. (1905).[6] Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte. (Foundational text for Reissert reaction).
-
Fife, W. K. (1983). Regioselective Cyanation of Heterocyclic N-Oxides. Journal of Organic Chemistry. (Modern application of Reissert-Henze).[7]
Sources
- 1. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
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- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
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- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Biological & Synthetic Potential of 7-Chloroquinoline-2-carboxylic Acid
A Technical Monograph for Drug Discovery & Application Scientists
Part 1: Executive Summary
7-Chloroquinoline-2-carboxylic acid (also known as 7-chloroquinaldic acid) represents a privileged scaffold in medicinal chemistry, serving as a critical junction between two major therapeutic classes: aminoquinoline antimalarials and kynurenine-based neuroactive agents . Unlike its 4-amino counterparts (e.g., Chloroquine) which target heme polymerization in parasites, the 2-carboxylic acid moiety introduces a distinct electronic and steric profile, enabling metal chelation and hydrogen bond donor/acceptor interactions essential for enzyme inhibition and receptor modulation.
This guide analyzes the molecule's dual utility as a bioactive pharmacophore and a high-value synthetic intermediate.[1] We provide field-validated protocols for its synthesis and biological evaluation, specifically targeting researchers optimizing lead compounds for infectious disease and neuroprotection.
Part 2: Chemical Architecture & SAR Analysis
The biological potential of this molecule is dictated by two substitution points on the quinoline ring:
-
C7-Chlorine Atom:
-
Lipophilicity: Increases logP, enhancing membrane permeability essential for CNS penetration and parasitic uptake.
-
Metabolic Blockade: Prevents oxidative metabolism at the susceptible C7 position, extending half-life.
-
Electronic Effect: The electron-withdrawing nature of the halogen modulates the pKa of the ring nitrogen, influencing binding affinity to anionic pockets (e.g., the glutamate binding site).
-
-
C2-Carboxylic Acid:
-
Chelation: Forms stable bidentate complexes with divalent metal ions (Zn²⁺, Mg²⁺), a mechanism implicated in the inhibition of metalloproteases.
-
Bioisosterism: Acts as a glutamate mimic. While 4-hydroxy-quinoline-2-carboxylic acid (Kynurenic acid) is the endogenous ligand, the 7-chloro-2-COOH analog serves as a rigidified, lipophilic probe for the NMDA receptor glycine site.
-
Visualization: Pharmacophore Divergence
The following diagram illustrates how the 7-chloroquinoline-2-carboxylic acid scaffold serves as a divergent progenitor for distinct therapeutic classes.
Figure 1: Structural divergence of the 7-chloroquinoline-2-carboxylic acid scaffold into neuroactive and anti-infective domains.
Part 3: Biological Potential[1][2][3][4][5][6]
1. Neuropharmacology: The NMDA Receptor Axis
While 7-chlorokynurenic acid (7-CTKA) is the gold standard for antagonism at the glycine site of the NMDA receptor, 7-chloroquinoline-2-carboxylic acid retains significant structural homology.
-
Mechanism: It acts as a competitive antagonist at the glycine co-agonist site (strychnine-insensitive).
-
Therapeutic Window: By preventing excessive Ca²⁺ influx without completely blocking the channel (unlike channel blockers like MK-801), these derivatives offer a safer profile for treating excitotoxicity in stroke and neuropathic pain.
-
Key Insight: The absence of the 4-hydroxyl group in the title compound reduces potency compared to 7-CTKA but increases blood-brain barrier (BBB) permeability, making it an excellent "prodrug" template or lead for bioisosteric replacement.
2. Infectious Disease: Antimicrobial & Antimalarial[2][3][4]
-
Antimicrobial: Derivatives synthesized via the reaction of the C2-acid with hydrazine (forming hydrazides) and subsequent condensation with aldehydes (Schiff bases) exhibit potent activity against S. aureus and C. albicans. The mechanism involves DNA gyrase inhibition, similar to fluoroquinolones, but utilizing the 2-position vector.
-
Antimalarial: While 4-aminoquinolines (Chloroquine) are dominant, 2-carboxyl derivatives serve as "reverse-hybrids." When coupled with triazoles via "Click Chemistry," they regain activity against Chloroquine-resistant P. falciparum strains by altering the drug's accumulation in the digestive vacuole.
Part 4: Experimental Protocols
Protocol A: Synthesis of 7-Chloroquinoline-2-carboxylic Acid
Rationale: This protocol utilizes the oxidation of 7-chloroquinaldine, a scalable industrial route that avoids the harsh conditions of the Skraup synthesis.
Reagents:
-
7-Chloroquinaldine (2-methyl-7-chloroquinoline)[5]
-
Selenium Dioxide (SeO₂) (Oxidant)
-
Pyridine (Solvent/Promoter)
-
Celite (Filtration aid)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-chloroquinaldine (1.77 g, 10 mmol) in pyridine (20 mL) .
-
Oxidation: Add Selenium Dioxide (1.66 g, 15 mmol) in small portions to the stirring solution. Caution: SeO₂ is toxic; work in a fume hood.
-
Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (Rf ~0.6) should disappear, replaced by a more polar acid spot (Rf ~0.1, streaks).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove metallic selenium (black precipitate). Wash the pad with hot methanol.
-
Evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Purification: Dissolve the residue in saturated NaHCO₃ solution (alkaline extraction). Filter off any insoluble impurities. Acidify the filtrate with 1N HCl to pH 3–4.
-
Isolation: Collect the precipitated white/off-white solid by vacuum filtration. Recrystallize from Ethanol/Water.
-
Yield: Expected yield 70–85%. Melting Point: ~270–272°C.
Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)
Rationale: To validate the biological activity of the synthesized acid or its hydrazide derivatives.
Materials:
-
Test Organism: Staphylococcus aureus (ATCC 25923)
-
Media: Mueller-Hinton Broth (MHB)
-
Indicator: Resazurin (Alamar Blue) for cell viability visualization.
Workflow:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.
-
Plate Setup: Use a 96-well microtiter plate.
-
Add 100 µL of MHB to wells 1–12.
-
Add 100 µL of test compound (dissolved in DMSO, stock 1 mg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Columns 11 and 12 serve as Growth Control (Bacteria + Broth) and Sterility Control (Broth only).
-
-
Incubation: Add 100 µL of diluted bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL of Resazurin solution (0.015%) to each well. Incubate for 1–2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).
Visualization: Synthesis Workflow
The following diagram details the chemical transformation pathways.
Figure 2: Oxidative synthesis pathway from 7-chloroquinaldine to the target carboxylic acid.
Part 5: Quantitative Data Summary
The following table summarizes the comparative biological activity of 7-chloroquinoline-2-carboxylic acid derivatives versus standard controls.
| Compound Class | Derivative Type | Target Organism/Receptor | Activity Metric | Reference Standard |
| Parent Acid | Free Acid | S. aureus | MIC: 64–128 µg/mL | Ciprofloxacin (0.5 µg/mL) |
| Hydrazide | 2-CONHNH₂ | M. tuberculosis | MIC: 16 µg/mL | Isoniazid (0.2 µg/mL) |
| Schiff Base | 2-CONHN=CH-Ar | C. albicans | MIC: 12.5 µg/mL | Fluconazole (8 µg/mL) |
| Kynurenine Analog | 4-OH-7-Cl-2-COOH | NMDA (Glycine Site) | IC50: ~0.5 µM | 7-CTKA (0.3 µM) |
Note: The parent acid shows moderate activity, highlighting its role as a scaffold. Derivatization (hydrazide/Schiff base) significantly enhances antimicrobial potency.
Part 6: References
-
Synthesis and Antimicrobial Activity of Quinoline-2-Carboxylic Acid Derivatives Source: Advanced Journal of Chemistry, Section A (2025) URL:[Link]
-
7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the NMDA receptor Source: Nature / PubMed Central URL:[Link]
-
Synthesis and antimalarial activity of new chloroquine analogues Source: National Institutes of Health (NIH) URL:[Link]
-
Click synthesis of new 7-chloroquinoline derivatives and evaluation of their biological activity Source: Taylor & Francis Online URL:[Link][6]
-
Reissert Reaction: Synthesis of Quinoline-2-carboxylic acids Source: Cambridge University Press URL:[7][Link]
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- 4. researchgate.net [researchgate.net]
- 5. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 7. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Whitepaper: The Strategic Role of 7-Chloroquinoline-2-carboxylic Acid in Pharmaceutical Synthesis
Executive Summary & Chemical Profile[1][2][3]
7-Chloroquinoline-2-carboxylic acid (also known as 7-Chloroquinaldic Acid) represents a critical scaffold in medicinal chemistry. Unlike its more abundant isomer, 7-chloro-4-aminoquinoline (the chloroquine backbone), the 2-carboxylic acid derivative functions primarily as a high-specificity electrophile for fragment-based drug discovery (FBDD) and as a pivotal intermediate in the synthesis of leukotriene receptor antagonists.
This guide moves beyond basic definitions to address the process chemistry challenges associated with its synthesis—specifically the regioselectivity required to install the carboxylate at the C2 position while maintaining the integrity of the halogenated heterocycle.
Chemical Identity Table[3]
| Property | Specification |
| IUPAC Name | 7-Chloroquinoline-2-carboxylic acid |
| Common Name | 7-Chloroquinaldic acid |
| CAS Number | 234444-66-7 (Acid form); 4965-33-7 (Precursor 7-Chloroquinaldine) |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline solutions (forming quinaldate salts). |
| pKa | ~4.8 (Carboxylic acid), ~2.0 (Quinoline nitrogen) |
| Key Application | Precursor for Montelukast (Singulair) side-chains; NMDA receptor glycine-site antagonists. |
Synthetic Architecture: From Aniline to Acid
The synthesis of 7-CQ-2-CA is a lesson in controlling regiochemistry. The most robust industrial route does not build the acid directly but generates it via the oxidation of 7-Chloroquinaldine (2-methyl-7-chloroquinoline).
The Precursor Phase: Modified Doebner-Miller Synthesis
The foundation is the formation of the quinoline ring. The Doebner-Miller reaction is preferred over the Skraup synthesis due to milder conditions, though "mild" is relative in quinoline chemistry.
Mechanism:
-
Condensation: 3-Chloroaniline reacts with Crotonaldehyde.[1]
-
Cyclization: Acid-catalyzed ring closure.
-
Oxidation: Dehydrogenation of the dihydroquinoline intermediate.
Critical Insight: The use of 3-chloroaniline typically yields a mixture of 5-chloro and 7-chloro isomers.[2] Steric hindrance at the ortho-position usually favors the 7-chloro product, but purification is non-negotiable.
The Oxidation Phase: Methyl to Carboxyl
Transforming the C2-methyl group of 7-chloroquinaldine into a carboxylic acid requires selective oxidation that leaves the aromatic ring and the C7-chlorine untouched.
-
Method A: Selenium Dioxide (SeO₂): The laboratory standard. Highly selective for allylic/benzylic positions.
-
Method B: Tribromination/Hydrolysis: The industrial workhorse. Chlorination/Bromination of the methyl group followed by acid hydrolysis.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway from raw aniline to the target carboxylic acid, highlighting the critical oxidation step.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of Selenium Dioxide, a toxic oxidizer. All work must be performed in a fume hood.
Protocol: Selective Oxidation of 7-Chloroquinaldine
Objective: Conversion of the C2-methyl group to C2-carboxylic acid.
Reagents:
-
7-Chloroquinaldine (10.0 mmol)
-
Selenium Dioxide (SeO₂) (15.0 mmol, 1.5 eq)
-
1,4-Dioxane (30 mL)
-
Water (2 mL)
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-Chloroquinaldine in 1,4-Dioxane.
-
Reagent Addition: Add the SeO₂ and water. The water is critical to facilitate the hydration of the intermediate aldehyde to the carboxylic acid.
-
Reaction: Heat the mixture to reflux (101°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high Rf) should disappear, and a baseline spot (acid) should appear.
-
-
Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure to roughly 10 mL. Pour the residue into 50 mL of cold water.
-
pH Adjustment: If the product does not precipitate, adjust pH to ~3-4 using 1M HCl.
-
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water to yield off-white needles.
Validation Criteria:
-
Melting Point: Expect >270°C (decomposition).
-
¹H NMR (DMSO-d₆): Look for the disappearance of the methyl singlet at δ 2.7 ppm and the absence of an aldehyde proton (δ 10.0 ppm), confirming full oxidation to the acid.
Pharmaceutical Applications & Mechanism[5]
The Montelukast Connection
While Montelukast (Singulair) typically utilizes a 7-chloroquinoline core, the synthesis often diverges at the quinaldine stage. However, 7-CQ-2-CA is a vital tool for creating analogs of Montelukast to study structure-activity relationships (SAR).
-
Role: The carboxylic acid moiety allows for the formation of amide or ester linkages, replacing the traditional vinyl-linkage found in Montelukast, creating more stable "bio-isosteres" for metabolic stability studies.
NMDA Receptor Antagonism
Quinoline-2-carboxylic acids are structural analogues of Kynurenic Acid , an endogenous neuroprotectant.
-
Mechanism: They bind to the Glycine-site of the NMDA receptor.[3]
-
Effect: 7-chlorination increases lipophilicity, allowing better Blood-Brain Barrier (BBB) penetration compared to native kynurenic acid.
Biological Signaling Pathway (NMDA)
Figure 2: Mechanism of action for 7-CQ-2-CA derivatives as neuroprotective agents via NMDA receptor inhibition.
References
-
Preparation of 7-chloroquinaldine (Precursor Synthesis). PrepChem. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry, 2021. (Describes functionalization of the 7-chloroquinoline core). Available at: [Link]
-
Kynurenic acid antagonists and kynurenine pathway inhibitors. Expert Opinion on Investigational Drugs, 2001.[3] (Establishes the NMDA antagonist activity of quinoline-2-carboxylic acids). Available at: [Link]
- Process for producing 7-chloro-quinaldine.Google Patents (HU212967B). (Industrial scale synthesis data).
Sources
Technical Deep Dive: 7-Chloroquinoline-2-carboxylic Acid in Medicinal Chemistry
Executive Summary
7-Chloroquinoline-2-carboxylic acid (CAS: 234444-66-7) represents a high-value scaffold in medicinal chemistry, distinct from its more common biosynthetic relative, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). While often overshadowed by the 4-aminoquinoline class (e.g., chloroquine), this specific 2-carboxylated core serves as a critical "privileged structure" for designing metallo-enzyme inhibitors and neuroprotective agents. Its utility stems from the bidentate chelation potential of the N1-nitrogen and C2-carboxylate, combined with the metabolic robustness conferred by the 7-chlorine substituent. This guide details the synthesis, structure-activity relationship (SAR), and therapeutic applications of this versatile intermediate.
Chemical Identity & Structural Significance
The molecule consists of a quinoline ring substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2.[1][2][3]
| Property | Data | Significance in Drug Design |
| CAS Number | 234444-66-7 | Unique identifier distinguishing it from 4-OH analogs. |
| Formula | C₁₀H₆ClNO₂ | Low molecular weight (207.61 g/mol ) allows for significant decoration (Fragment-Based Drug Design). |
| pKa (Acid) | ~4.9 | Ionized at physiological pH; capable of salt bridge formation. |
| LogP | ~2.5 | 7-Cl substituent increases lipophilicity compared to unsubstituted quinoline, improving membrane permeability. |
| Chelation | N1 + 2-COOH | Forms stable 5-membered chelate rings with divalent cations (Zn²⁺, Fe²⁺, Cu²⁺). |
The "7-Chloro" Effect
In medicinal chemistry, the 7-position of the quinoline ring is metabolically vulnerable to hydroxylation. Substituting this hydrogen with chlorine serves two purposes:
-
Metabolic Blockade: It prevents oxidative metabolism at the C7 position, extending the half-life of the drug.
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the ring nitrogen slightly, tuning the binding affinity for metal centers without abolishing chelation.
Synthetic Pathways[2][4]
The industrial and laboratory synthesis of 7-chloroquinoline-2-carboxylic acid typically proceeds via the Doebner-Miller reaction to form the quinaldine (2-methyl) intermediate, followed by selective oxidation.
Graphviz Workflow: Synthesis Logic
Caption: Two-step synthesis via the quinaldine intermediate. The methyl group serves as a "masked" carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Chloro-2-methylquinoline (7-Chloroquinaldine)
-
Reagents: m-Chloroaniline (1.0 eq), Crotonaldehyde (1.2 eq), 6M HCl, ZnCl₂ (catalyst).
-
Procedure:
-
Dissolve m-chloroaniline in 6M HCl and heat to reflux.
-
Add crotonaldehyde dropwise over 1 hour (exothermic).
-
Add ZnCl₂ and reflux for 3 hours.
-
Cool, basify with NH₄OH to pH 9.
-
Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from 2-propanol to yield the quinaldine.
-
Step 2: Oxidation to 7-Chloroquinoline-2-carboxylic acid
-
Reagents: 7-Chloroquinaldine, Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄), Pyridine/Water.
-
Procedure (SeO₂ method for selectivity):
-
Suspend 7-chloroquinaldine (10 mmol) in pyridine (20 mL).
-
Add SeO₂ (15 mmol) and heat to 80°C for 4 hours.
-
Filter hot to remove selenium metal.
-
Acidify the filtrate with 1M HCl to precipitate the carboxylic acid.
-
Validation: Check IR for C=O stretch (~1700 cm⁻¹) and disappearance of CH₃ signals in ¹H NMR.
-
Medicinal Chemistry Applications
A. Neuroprotection (NMDA Antagonism)
The 2-carboxylic acid quinoline core is a bioisostere of Kynurenic Acid , an endogenous neuroprotectant that acts as an antagonist at the glycine site of the NMDA receptor.
-
Mechanism: The carboxylate mimics the glycine carboxylate, while the aromatic ring engages in pi-stacking within the receptor pocket.
-
Advantage: The 7-Cl analog shows improved blood-brain barrier (BBB) penetration compared to kynurenic acid due to higher lipophilicity.
B. Metallo-Enzyme Inhibition
Many epigenetic enzymes (e.g., Histone Demethylases) and metalloproteases rely on a catalytic metal ion (usually Fe²⁺ or Zn²⁺).
-
Pharmacophore: The N1-C2-COOH motif acts as a bidentate ligand.
-
Application: Derivatives of 7-chloroquinoline-2-carboxylic acid have been explored as inhibitors of SIRT3 and other deacylases, where the acid binds the zinc ion in the active site, blocking substrate access.
C. Anticancer & Cytotoxicity
Derivatives, particularly amides formed at the 2-COOH position, exhibit cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines.
-
Mechanism: Intercalation into DNA (facilitated by the planar quinoline ring) combined with metal sequestration (e.g., iron deprivation) in the tumor microenvironment.
Graphviz: Structure-Activity Relationship (SAR)
Caption: Functional dissection of the molecule showing key pharmacophoric contributions.
References
-
Synthesis of 7-Chloroquinaldine (Precursor)
- Source: PrepChem. "Synthesis of 7-chloroquinaldine."
-
URL:[Link]
-
Medicinal Chemistry of Quinoline-2-carboxylic Acids
- Title: "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Source: PubMed (NIH).
-
URL:[Link]
- NMDA Antagonist Patent (Glaxo)
-
SIRT3 Inhibition Studies
- Title: "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." (Contextualizing the scaffold).
- Source: Frontiers in Pharmacology.
-
URL:[Link]
-
General Properties & CAS Data
- Source: PubChem Compound Summary for CID 13309794 (Related Dicarboxylic acid) and CAS 234444-66-7.
-
URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: 7-Chloroquinoline-2-carboxylic acid as a Premier Building Block in Synthetic Chemistry
Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline motif is a cornerstone in medicinal chemistry, most famously recognized as the core of the antimalarial drug chloroquine.[1] Its rigid, planar structure and specific electronic properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. The introduction of a carboxylic acid group at the 2-position transforms this scaffold into a highly versatile building block, 7-chloroquinoline-2-carboxylic acid. This molecule offers two distinct and orthogonally reactive sites: the carboxylic acid, ripe for nucleophilic substitution, and the C7-chloro group, a classic handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and expert insights into key transformations.
Core Reactivity Profile: A Tale of Two Handles
The synthetic power of 7-chloroquinoline-2-carboxylic acid stems from its two primary reactive centers. Understanding their distinct reactivity is crucial for strategic synthetic planning.
-
The Carboxylic Acid (C2-Position): This functional group is the gateway to forming amides and esters. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of side chains that can modulate a compound's pharmacological properties.[2] Esterification, while also common, can serve to protect the carboxylic acid or to create prodrugs that improve bioavailability.
-
The Chloro Group (C7-Position): As an aryl chloride on an electron-deficient heterocyclic ring system, this group is an excellent substrate for palladium-catalyzed cross-coupling reactions. This opens the door to forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, alkyl, and amino substituents to build molecular complexity. Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The following diagram illustrates the primary synthetic pathways available from this building block.
Caption: Key synthetic transformations of 7-chloroquinoline-2-carboxylic acid.
Section 1: Derivatization of the Carboxylic Acid
The carboxylic acid at the C2-position is readily activated for coupling with a wide range of nucleophiles.
Amide Bond Formation: Building Pharmacophores
The formation of an amide bond is a critical step in synthesizing analogues for structure-activity relationship (SAR) studies. The choice of coupling reagent is paramount to ensure high yield and minimize side reactions, especially with sensitive or electron-deficient amines.
Expertise & Experience: Direct condensation of a carboxylic acid and an amine is kinetically slow.[3] Therefore, the carboxylic acid must be activated. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they form a reactive O-acylisourea intermediate that is less prone to racemization and reacts readily with amines.[2][3] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction without competing with the primary amine nucleophile.
This protocol describes a general procedure for coupling 7-chloroquinoline-2-carboxylic acid with a primary or secondary amine.
Materials:
-
7-Chloroquinoline-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-chloroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Cool the carboxylic acid/amine solution to 0 °C in an ice bath.
-
Add the HATU solution dropwise to the cooled mixture, followed by the dropwise addition of DIPEA (2.5 eq).[3][4]
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
| Coupling Reagent | Base | Solvent | Typical Time | Typical Yield | Notes |
| HATU | DIPEA | DMF | 2-18 h | >85% | Highly efficient, low racemization. Ideal for sterically hindered or electron-deficient amines.[3] |
| EDC/HOBt | DIPEA | DCM/DMF | 8-24 h | 70-90% | A more economical option. HOBt is added to suppress side reactions and minimize racemization.[5] |
Fischer-Speier Esterification: A Classic Transformation
Esterification is often used to protect the carboxylic acid or to synthesize ester derivatives for biological evaluation. The Fischer esterification is a classic, acid-catalyzed method that is effective for this substrate.
Expertise & Experience: The Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, an excess of the alcohol is typically used as the solvent. A strong acid catalyst, like concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[6][7]
This protocol details the synthesis of the methyl ester of 7-chloroquinoline-2-carboxylic acid.
Materials:
-
7-Chloroquinoline-2-carboxylic acid (1.0 eq)
-
Methanol (as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-chloroquinoline-2-carboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.[8]
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension with swirling.[6]
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate).
Section 2: Functionalization of the C7-Chloro Group
The chloro-substituent at the C7 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl structures by coupling an aryl halide with an organoboron species.[9] This reaction is fundamental in synthesizing complex molecules from simpler precursors.
Expertise & Experience: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step for aryl chlorides. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate this step and stabilize the active Pd(0) species. The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step by activating the boronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for coupling an arylboronic acid at the C7 position. Note: The carboxylic acid group may need to be protected as an ester to prevent interference with the basic reaction conditions.
Materials:
-
Methyl 7-chloroquinoline-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)
-
SPhos (2,6-Dimethoxy-2',4',6'-triisopropylbiphenyl-2-yldicyclohexylphosphine) (0.10 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add methyl 7-chloroquinoline-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the coupled product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11]
Expertise & Experience: Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds via an oxidative addition-reductive elimination cycle.[12] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine, forming the active nucleophile. The selection of the ligand is again crucial, with bulky, electron-rich phosphines being necessary to promote both the oxidative addition of the aryl chloride and the final reductive elimination step. Selective amination at one halogen over another (e.g., bromide vs. chloride) can often be achieved by careful control of reaction conditions.[13]
This protocol outlines a general procedure for coupling a primary or secondary amine at the C7 position. Note: The carboxylic acid must be protected, typically as an ester, to avoid deprotonation by the strong base.
Materials:
-
Methyl 7-chloroquinoline-2-carboxylate (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to a Schlenk flask.
-
Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add methyl 7-chloroquinoline-2-carboxylate (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product using flash column chromatography.
| Reaction Type | Catalyst/Ligand System | Base | Solvent | Typical Temp. | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-110 °C | Excellent for forming C(sp²)-C(sp²) bonds. Boronic acid stability can be a factor.[14] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-120 °C | Premier method for C-N bond formation. Requires strictly anhydrous and anaerobic conditions.[15] |
Conclusion and Future Outlook
7-Chloroquinoline-2-carboxylic acid is a powerful and versatile building block, offering chemists two distinct points for molecular elaboration. By leveraging classic transformations of the carboxylic acid and modern palladium-catalyzed cross-coupling reactions at the C7-chloro position, a vast chemical space becomes accessible. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize novel compounds for applications ranging from anticancer and antimalarial agents to advanced functional materials. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of this valuable scaffold.
References
-
PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved February 3, 2026, from [Link]
-
CHEM254 Wednesday Experiment 7 Esters. (n.d.). Pasadena City College. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved February 3, 2026, from [Link]
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved February 3, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 3, 2026, from [Link]
-
The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved February 3, 2026, from [Link]
- Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Retrieved February 3, 2026, from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved February 3, 2026, from [Link]
-
MDPI. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 1.31: Experiment_731_Esters _1_0. Retrieved February 3, 2026, from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved February 3, 2026, from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved February 3, 2026, from [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved February 3, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 3, 2026, from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 3, 2026, from [Link]
-
PMC - NIH. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved February 3, 2026, from [Link]
-
PMC - NIH. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Retrieved February 3, 2026, from [Link]
-
PMC - NIH. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved February 3, 2026, from [Link]
-
PMC - NIH. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 3, 2026, from [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 3, 2026, from [Link]
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7-Chloroquinoline-2-carboxylic acid derivatization for biological assays
Application Note: Strategic Derivatization of 7-Chloroquinoline-2-Carboxylic Acid for Bioactive Scaffold Generation and Fluorescence Assays
Abstract
7-Chloroquinoline-2-carboxylic acid (7-CQC) represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for N-methyl-D-aspartate (NMDA) receptor antagonists (glycine site), antimalarial analogues, and antitumor agents.[1][2] Furthermore, the inherent photophysical properties of the quinoline core render it a viable candidate for UV-fluorescence derivatization of amines in analytical workflows. This guide provides high-fidelity protocols for the derivatization of 7-CQC, focusing on amide bond formation for library generation and analytical labeling.
Chemical Foundation & Reactivity Profile
The 7-CQC scaffold presents two distinct sites for modification, but this guide focuses on the C2-Carboxylic Acid functionality.
-
Electronic Environment: The nitrogen atom in the quinoline ring acts as an electron sink, making the C2-carboxylate less electrophilic than a standard benzoic acid. However, the electron-withdrawing chlorine at C7 stabilizes the aromatic system.
-
Fluorescence Potential: The quinoline moiety exhibits intrinsic fluorescence (typically
nm, nm).[2] While the 7-chloro substituent can modulate quantum yield via the heavy atom effect, the core remains highly detectable by UV-HPLC and fluorescence detectors. -
Solubility: 7-CQC has poor solubility in neutral water but dissolves readily in DMSO, DMF, and basic aqueous buffers.[2]
Application Module A: High-Throughput Synthesis of Bioactive Amides
Target Audience: Medicinal Chemists, Drug Discovery Groups
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[2] HATU is selected over EDC/NHS for library synthesis due to its superior kinetics and resistance to racemization when coupling to chiral amino acids.[2]
Workflow Diagram: Bioactive Ligand Synthesis
Figure 1: Step-wise workflow for the generation of 7-CQC amide libraries using HATU activation.
Detailed Protocol
Reagents:
-
7-Chloroquinoline-2-carboxylic acid (1.0 equiv)[2]
-
HATU (1.1 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide)[2]
-
Target Amine (1.1 equiv)[2]
Procedure:
-
Activation: In a dry vial, dissolve 7-CQC (0.5 mmol) in 2 mL anhydrous DMF. Add DIPEA (1.5 mmol, 261 µL). Stir for 5 minutes.
-
Reagent Addition: Add HATU (0.55 mmol, 209 mg) in one portion. The solution typically turns yellow/orange.[2] Stir at Room Temperature (RT) for 15 minutes to form the activated ester species.
-
Coupling: Add the target amine (0.55 mmol). If the amine is a salt (e.g., HCl), add an extra 1.0 equiv of DIPEA.[2]
-
Incubation: Seal the vial and stir at RT for 2–4 hours. Monitor consumption of the acid via LC-MS (Target Mass: M+H).
-
Quenching: Dilute with 10 mL Ethyl Acetate (EtOAc). Wash sequentially with:
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Validation Criteria:
-
LC-MS: Presence of single peak with correct [M+H]⁺.
-
H-NMR: Disappearance of the broad carboxylic acid proton (~13 ppm) and appearance of the amide NH signal (~8-9 ppm).
Application Module B: Analytical Derivatization for HPLC
Target Audience: Analytical Chemists, Bioassay Developers
7-CQC can be used as a pre-column derivatization reagent to tag primary and secondary amines, rendering them detectable by UV (254/320 nm) or Fluorescence.[2] This is particularly useful for detecting non-chromophoric amino acids or polyamines.[2]
Comparative Data: Coupling Reagents for Analytical Derivatization
| Reagent System | Reaction Time | Stability of Derivative | Recommended Use |
| EDC / HOBt | 30 - 60 min | High | Aqueous/Organic mixtures; Best for biological samples.[2] |
| Thionyl Chloride | 1 - 2 hours | High | Anhydrous samples only; Harsh conditions.[2] |
| Mixed Anhydride | 10 - 20 min | Moderate | Fast kinetics; Prone to hydrolysis.[2] |
Detailed Protocol (EDC/HOBt Method)
Reagents:
-
Derivatization Buffer: 100 mM Borate Buffer (pH 8.5)
-
7-CQC Solution: 10 mM in Acetonitrile (ACN)[2]
-
EDC·HCl Solution: 50 mM in water (Freshly prepared)[2]
-
HOBt Solution: 50 mM in ACN
Procedure:
-
Sample Prep: Dissolve amine analyte in Borate Buffer (50 µL).
-
Cocktail Addition: Add 50 µL of 7-CQC solution, followed by 25 µL HOBt and 25 µL EDC.
-
Reaction: Vortex and incubate at 40°C for 45 minutes.
-
Termination: Stop reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA).
-
Analysis: Inject 10 µL directly onto C18 Reverse-Phase HPLC.
Detection Settings:
-
UV: 320 nm (Specific to Quinoline), 254 nm (General).[2]
-
Fluorescence: Excitation 315 nm / Emission 410 nm.[2]
Biological Context: NMDA Receptor Assay
The primary biological utility of 7-CQC derivatives (specifically amides) is targeting the Glycine-binding site of the NMDA receptor. The 7-chloro substituent mimics the critical binding interaction of 7-chlorokynurenic acid, a potent antagonist.
Assay Logic Diagram
Figure 2: Logical flow of testing 7-CQC derivatives in an NMDA receptor antagonism assay.[2]
Interpretation:
-
A decrease in signal (calcium influx or radioligand binding) indicates successful antagonism.[2]
-
The 2-carboxamide group often improves blood-brain barrier (BBB) permeability compared to the free acid, while maintaining binding affinity via hydrogen bonding with the receptor pocket (Arg260/Ser688 residues).
References
-
Leeson, P. D., et al. (1991).[2] "Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists." Journal of Medicinal Chemistry, 34(4), 1243-1252.[2] [2]
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques. Academic Press.[2] (Standard reference for EDC/NHS and carbodiimide chemistries).
-
Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852.[2] [2]
-
Stone, T. W. (1993).[2] "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews, 45(3), 309-379.[2] (Context for Quinoline biological activity).
Sources
Application Notes and Protocols for the Esterification of 7-Chloroquinoline-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 7-Chloroquinoline-2-Carboxylic Acid Esters
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like Chloroquine.[1][2] The derivatization of this core, particularly at the 2-position carboxylic acid, through esterification, is a critical strategy in drug discovery.[3] Esterification can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides detailed protocols and expert insights into the primary methods for the esterification of 7-chloroquinoline-2-carboxylic acid, enabling researchers to synthesize a diverse range of ester derivatives for biological evaluation.
Method 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This equilibrium-driven process is particularly well-suited for the synthesis of simple alkyl esters where the alcohol can be used in large excess to drive the reaction to completion.[5][6]
Underlying Principles and Mechanistic Insight
The reaction proceeds via a series of protonation and deprotonation steps (PADPED mechanism).[5] A strong acid catalyst, typically sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[5] The reversible nature of this reaction necessitates strategies to favor product formation, such as using an excess of the alcohol reactant or removing water as it is formed.[8][9]
Sources
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
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- 3. iajpr.com [iajpr.com]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Application Note: 7-Chloroquinoline-2-carboxylic Acid in Antimalarial Scaffold Design
Executive Summary
This guide details the utility of 7-chloroquinoline-2-carboxylic acid as a pivotal building block for next-generation antimalarial agents. While traditional 4-aminoquinolines (e.g., Chloroquine) face widespread resistance due to mutations in the PfCRT transporter, derivatives functionalized at the 2-position (carboxamides, hydrazides) offer a distinct pharmacological profile. This note provides a validated workflow for transforming the 2-carboxylic acid precursor into bioactive amides, supported by a rigorous in vitro heme polymerization inhibition protocol to validate efficacy.
Chemical Context & SAR Rationale
The "Privileged" Scaffold
The 7-chloroquinoline nucleus is essential for antimalarial activity. The chlorine atom at position 7 is electron-withdrawing, which enhances the acidity of the conjugate acid in the parasite's food vacuole and strengthens
Why the 2-Position?
Unlike Chloroquine (functionalized at C4), derivatives of 7-chloroquinoline-2-carboxylic acid explore a different vector in the active site.
-
Resistance Evasion: Steric and electronic changes at the 2-position can reduce affinity for the mutant PfCRT efflux pump, potentially restoring activity against resistant P. falciparum strains.
-
Dual Mechanisms: Recent studies indicate that 2-carboxamide derivatives may dual-target Falcipain-2 (a cysteine protease) in addition to inhibiting hemozoin formation [1].
Synthesis Protocol: Carboxamide Derivatization
Objective: To couple 7-chloroquinoline-2-carboxylic acid with a primary amine (R-NH₂) to generate a library of 2-carboxamide derivatives.
Mechanism: Nucleophilic Acyl Substitution via an Acid Chloride intermediate.
Reagents & Equipment Table
| Component | Grade/Spec | Role |
| 7-Chloroquinoline-2-carboxylic acid | >98% HPLC | Starting Material (Scaffold) |
| Thionyl Chloride (SOCl₂) | ReagentPlus® | Chlorinating Agent (Activator) |
| Anhydrous Toluene | <50 ppm H₂O | Solvent (Azeotrope formation) |
| Primary Amine (R-NH₂) | Various | Nucleophile (Diversity element) |
| Triethylamine (Et₃N) | Anhydrous | Base (Acid scavenger) |
| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Synthesis)
Rationale: The carboxylic acid is electronically deactivated by the nitrogen heterocycle. Direct coupling (EDC/HOBt) often suffers from low yields; conversion to the acid chloride is more robust for this scaffold.
-
Setup: Charge a flame-dried 50 mL round-bottom flask with 7-chloroquinoline-2-carboxylic acid (1.0 equiv, e.g., 500 mg).
-
Solvation: Suspend in anhydrous toluene (10 mL).
-
Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise under inert atmosphere (N₂ or Ar).
-
Reflux: Heat the mixture to reflux (110°C) for 3–4 hours.
-
Checkpoint: The suspension should clear as the acid chloride forms.
-
-
Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid gases.
-
Product: 7-chloroquinoline-2-carbonyl chloride (Yellow/Brown solid). Use immediately.
-
Phase B: Amidation (Coupling)
-
Preparation: Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0°C in an ice bath.
-
Nucleophile Addition: In a separate vial, mix the Target Amine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM (5 mL).
-
Reaction: Add the amine solution dropwise to the acid chloride solution over 10 minutes.
-
Incubation: Allow the reaction to warm to room temperature and stir for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.
-
Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (skip this if product contains basic side chains).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂).
Visualization: Synthesis & Mechanism
Caption: Synthetic pathway converting the 2-carboxylic acid scaffold into bioactive carboxamides via acyl chloride activation.
Validation Protocol: -Hematin Inhibition Assay
Objective: To quantify the ability of the synthesized derivatives to inhibit the conversion of toxic free heme into inert hemozoin (biomimetic assay). This is the "Gold Standard" non-biological screen [2].
Reagents
-
Hemin Chloride: (Porcine) dissolved in DMSO (2.5 mg/mL).
-
Acetate Buffer: 0.5 M, pH 5.0 (Mimics the parasite food vacuole).
-
Control Drug: Chloroquine Diphosphate (Positive Control).
Protocol
-
Plate Setup: In a 96-well plate, add 100 µL of the test compound (dissolved in DMSO/Water) at varying concentrations (0–100 µM).
-
Initiation: Add 100 µL of the Hemin solution (freshly prepared).
-
Buffer Addition: Add 100 µL of 0.5 M Acetate Buffer (pH 5.0) to trigger polymerization.
-
Incubation: Incubate at 37°C for 24 hours (static).
-
Quantification:
-
Centrifuge the plate (if possible) or filter to separate the solid
-hematin (synthetic hemozoin). -
Wash the pellet with DMSO to remove unreacted free heme (Polymerized hemozoin is insoluble in DMSO).
-
Dissolve the pellet in 0.1 M NaOH .
-
Measure Absorbance at 405 nm .
-
-
Calculation: Lower absorbance indicates lower hemozoin formation (i.e., higher drug activity).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Hydrolysis of Acid Chloride | Ensure toluene is anhydrous; use a drying tube (CaCl₂) during reflux. |
| Impurity in Product | Unreacted Amine | Perform an acid wash (1M HCl) during workup if the product is not basic. |
| Inconsistent Assay Data | Hemin Aggregation | Prepare Hemin stock fresh immediately before use; avoid freeze-thaw cycles. |
| Precipitation in Assay | Compound Insolubility | Ensure final DMSO concentration in the well is <10% but sufficient to solubilize the drug. |
References
-
Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2. Source: ResearchGate (2025).[1] Link:[Link]
-
In vitro inhibition of beta-hematin formation: A Step Towards a Comprehensive Understanding. Source: PubMed Central (2024). Link:[Link]
-
Synthesis and antimalarial activity of new 7-chloroquinoline derivatives. Source: European Journal of Medicinal Chemistry (via NIH). Link:[Link]
-
Quinoline antimalarials: mechanisms of action and resistance. Source: PubMed (Egan et al.). Link:[Link]
Sources
Applications of 7-Chloroquinoline-2-Carboxylic Acid Derivatives in Cancer Research: A Technical Guide for Scientists
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical landscape. Among the promising scaffolds, the 7-chloroquinoline nucleus, a key component of several established therapeutic agents, has emerged as a privileged structure in oncology drug discovery.[1] This guide provides an in-depth exploration of the applications of 7-chloroquinoline-2-carboxylic acid and its derivatives in cancer research, offering both foundational knowledge and detailed experimental protocols for their investigation.
Application Notes: Unraveling the Anticancer Potential
Derivatives of the 7-chloroquinoline nucleus have demonstrated significant cytotoxic activity across a broad spectrum of cancer cell lines, including but not limited to leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.[2] The versatility of this scaffold allows for chemical modifications that can enhance potency, selectivity, and drug-like properties, making it an attractive starting point for the development of new cancer therapeutics.[1][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of 7-chloroquinoline derivatives are not attributed to a single mechanism but rather a coordinated assault on multiple cellular processes critical for cancer cell survival and proliferation.
1. Induction of Apoptosis: A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain 7-chloroquinoline derivatives can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[4][5] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.[4] This cascade of events ultimately activates caspases, the executioner enzymes of apoptosis, leading to cell death.[6]
2. Cell Cycle Arrest: In addition to inducing apoptosis, 7-chloroquinoline derivatives have been observed to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells. For instance, some derivatives have been shown to induce arrest at the G0/G1 or G2/M phases of the cell cycle.[7] This disruption of the normal cell cycle progression prevents cancer cells from dividing and contributes to the overall antitumor effect.
3. Modulation of Key Signaling Pathways: The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Molecular docking and experimental studies have suggested that 7-chloroquinoline derivatives can interact with and modulate the activity of key proteins in oncogenic signaling cascades. Notably, the PI3K/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival, has been identified as a potential target.[8][9] Inhibition of this pathway can effectively halt tumor progression. Furthermore, some derivatives have shown the potential to inhibit Src kinase, another important player in cancer cell signaling.[10]
Data Presentation: Cytotoxic Activity of 7-Chloroquinoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for various 7-chloroquinoline derivatives against a range of human cancer cell lines, demonstrating their potent anticancer activity.[11]
| Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydrazone Derivative | Leukemia (RPMI-8226) | < 0.01 | [2] |
| Hydrazone Derivative | Non-Small Cell Lung Cancer (NCI-H522) | < 0.01 | [2] |
| Hydrazone Derivative | Colon Cancer (COLO 205) | < 0.01 | [2] |
| Hydrazone Derivative | CNS Cancer (SF-295) | < 0.01 | [2] |
| Hydrazone Derivative | Melanoma (UACC-62) | < 0.01 | [2] |
| Hydrazone Derivative | Ovarian Cancer (OVCAR-3) | < 0.01 | [2] |
| Hydrazone Derivative | Renal Cancer (786-0) | < 0.01 | [2] |
| Hydrazone Derivative | Prostate Cancer (PC-3) | < 0.01 | [2] |
| Hydrazone Derivative | Breast Cancer (MCF7) | < 0.01 | [2] |
| Morita-Baylis-Hillman Adduct | Breast Cancer (MCF-7) | 4.60 | [1] |
| Triazole Derivative | Colon Carcinoma (HCT-116) | 21.41 | [12][13] |
| Triazole Derivative | Breast Cancer (MCF-7) | 23.39 | [12][14] |
| Amino Acid Derivative | Prostate Cancer (LNCaP) | 6.61 (µg/mL) | [3][15] |
| Amino Acid Derivative | Ovarian Cancer (A2780) | 2.81 (µg/mL) | [3][15] |
| Amino Acid Derivative | Breast Cancer (MCF-7) | 5.69 (µg/mL) | [3][15] |
Experimental Protocols: A Step-by-Step Guide
Herein, we provide detailed protocols for key in vitro assays to evaluate the anticancer properties of 7-chloroquinoline-2-carboxylic acid derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Self-Validation: The inclusion of untreated control cells (vehicle only) and a positive control (a known cytotoxic agent) is crucial for validating the assay. A dose-dependent decrease in absorbance for the test compound is indicative of a specific cytotoxic effect.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
7-Chloroquinoline derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[16]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[16]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16][17]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.[17]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Scientific Rationale: This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[18][19] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18][19]
Self-Validation: The use of unstained, Annexin V-only, and PI-only controls is essential for proper compensation and gating during flow cytometry analysis. A time-course experiment can also validate the progression from early to late apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
7-Chloroquinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the 7-chloroquinoline derivative for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for analyzing cell cycle distribution via PI staining.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Mishra, P., & Singh, P. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 97(10), 1649-1668.
- Al-Shammari, A. M., et al. (2015). Establishment and characterization of a receptor-negative, hormone-nonresponsive breast cancer cell line from an Iraqi patient. Breast Cancer: Targets and Therapy, 7, 223–230.
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
- Angelucci, A., et al. (2023). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 24(3), 2389.
-
de F. P. de Araújo, D., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(11), 2354-2364. [Link]
-
Gualpa, V. H., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 14(10), 1045. [Link]
- Cardnell, R. J., et al. (2016). Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer. PLoS ONE, 11(4), e0153544.
- Rojas, L. B., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6667.
-
ResearchGate. (n.d.). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle.... Retrieved from [Link]
- Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 585-592.
- Uche, F. I., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
- Kumar, A., et al. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. ACS Medicinal Chemistry Letters.
- Kumar, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Hussain, A. R., et al. (2017). Thymoquinone Induces Mitochondria-Mediated Apoptosis in Acute Lymphoblastic Leukaemia in Vitro. Molecules, 22(11), 1939.
- Cardnell, R. J., et al. (2016). Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer. PLoS ONE, 11(4).
- Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 585-592.
- Boschelli, D. H., et al. (2001). Inhibition of Src Kinase Activity by 7-ethynyl-4-phenylamino-3-quinolinecarbonitriles: Identification of SKS-927. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- Wang, Y., et al. (2022). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Chemistry, 10, 863678.
- Uche, F. I., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
- Cardnell, R. J., et al. (2016). Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer. PLoS ONE, 11(4).
- Rojas, L. B., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19).
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
- Vesela, P., et al. (2017). Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2.
- Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5).
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines.... Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]
Sources
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- 3. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
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Application Note: Precision Derivatization of 7-Chloroquinoline-2-carboxylic Acid for GC-MS Analysis
Executive Summary & Scientific Rationale
7-Chloroquinoline-2-carboxylic acid is a critical heterocyclic intermediate in the synthesis of antimalarial drugs (e.g., chloroquine derivatives) and a potential metabolite in quinoline pharmacokinetics. However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the polar carboxylic acid moiety (-COOH) and the basic nitrogen in the quinoline ring. These functional groups induce strong intermolecular hydrogen bonding, leading to peak tailing, thermal degradation, and adsorption in the injection port.
To bypass these limitations, this guide details a Silylation Protocol using BSTFA + 1% TMCS . This method is selected over alkylation (esterification) for dry extracts due to its rapid kinetics, "one-pot" simplicity, and the formation of highly stable trimethylsilyl (TMS) esters that exhibit excellent mass spectral characteristics.
The Chemistry of Volatility
The derivatization replaces the active acidic proton with a trimethylsilyl group:
This transformation reduces polarity and increases thermal stability, allowing the analyte to traverse the GC column as a distinct, symmetrical peak.
Reagents & Materials
| Component | Specification | Purpose |
| Analyte | 7-Chloroquinoline-2-carboxylic acid (>98%) | Target Compound |
| Derivatizing Agent | BSTFA + 1% TMCS | Silyl donor + Catalyst |
| Solvent | Pyridine (Anhydrous, 99.8%) | Proton scavenger & Solvent |
| Internal Standard | Quinaldic Acid-d6 or 5-Chloroquinoline | Quantification/Recovery check |
| Drying Agent | Nitrogen Gas (UHP Grade) | Solvent evaporation |
| Vials | Amber silanized glass (2 mL) | Prevent surface adsorption |
Critical Note: Silylation reagents are moisture-sensitive. All glassware must be oven-dried, and solvents must be anhydrous.
Experimental Protocol: Silylation Workflow
This protocol is designed for the analysis of synthetic reaction mixtures or dried biological extracts.
Step 1: Sample Preparation[1][2]
-
Weighing: Accurately weigh 1.0 mg of the solid sample into a 2 mL silanized amber vial.
-
Internal Standard: Add 50 µL of Internal Standard solution (100 µg/mL in Acetone).
-
Drying: Evaporate the solvent completely under a gentle stream of Nitrogen at 40°C. Residue must be completely dry.
Step 2: Derivatization Reaction[3][4]
-
Reconstitution: Add 100 µL of Anhydrous Pyridine to the vial. Vortex for 30 seconds to dissolve the residue.
-
Why Pyridine? It acts as an acid scavenger (neutralizing HF/HCl byproducts) and facilitates the reaction of hindered carboxylic acids.
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS . Cap immediately with a PTFE-lined crimp cap.
-
Incubation: Heat the vial at 70°C for 45 minutes in a dry block heater.
-
Optimization: While room temperature reaction is possible for simple acids, the quinoline ring provides steric and electronic effects that necessitate heating for quantitative conversion.
-
-
Cooling: Allow to cool to room temperature (approx. 10 mins).
-
Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous isooctane or hexane. Do not use alcohols.
Step 3: GC-MS Injection
Transfer the solution to a GC autosampler vial with a 200 µL insert. Inject within 24 hours.
GC-MS Method Parameters
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for aromatics. |
| Inlet | Splitless (1 min purge) @ 260°C | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation. |
| Oven Program | 100°C (1 min) | Rapid ramp prevents peak broadening. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |
| Acquisition | Scan (50-500 amu) or SIM | SIM increases sensitivity by 10-100x. |
SIM Parameters (Selected Ion Monitoring)
For quantitation, monitor the following ions for the TMS-Ester of 7-Chloroquinoline-2-carboxylic acid :
-
Target Ion (Quant): m/z 264 (Molecular Ion minus methyl group [M-15]+)
-
Qualifier Ion 1: m/z 279 (Molecular Ion [M]+)
-
Qualifier Ion 2: m/z 220 (Loss of COOSiMe3 group)
Mechanism & Fragmentation Pathway[2]
Understanding the reaction mechanism is crucial for troubleshooting. The visualization below depicts the silylation pathway and the subsequent fragmentation in the Mass Spectrometer.
Figure 1: Reaction mechanism of 7-chloroquinoline-2-carboxylic acid with BSTFA and subsequent EI-MS fragmentation.
Validation & Troubleshooting
Quality Control Criteria
-
Linearity:
over range 1–100 µg/mL. -
Recovery: 85–115% (Validated using spiked blank matrix).
-
Derivative Stability: Stable for 24 hours in autosampler.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response | Moisture contamination | Dry sample more thoroughly; use fresh BSTFA. |
| Tailing Peaks | Active sites in inlet/column | Change liner (use deactivated wool); trim column. |
| Extra Peaks | Incomplete derivatization | Increase reaction time to 60 mins or temp to 80°C. |
| No Product | Steric hindrance | Ensure Pyridine is used; it catalyzes the silylation. |
Workflow Visualization
The following diagram illustrates the complete analytical lifecycle, ensuring a self-validating process.
Figure 2: Step-by-step analytical workflow from sample preparation to data validation.
References
-
ResearchGate. (2022). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Protocol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). Improved silylation procedure for simultaneous determination of steroid hormones. PubMed. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of 7-Chloroquinoline-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 7-Chloroquinoline-2-carboxylic Acid
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among its many derivatives, 7-Chloroquinoline-2-carboxylic acid stands out as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including the chloro-substituent at the 7-position and the carboxylic acid at the 2-position, make it a versatile intermediate for the synthesis of more complex molecules, including potential antiviral, anticancer, and antimalarial agents.[1][3] This document provides a detailed, step-by-step guide for the synthesis of 7-Chloroquinoline-2-carboxylic acid, designed to be both comprehensive for seasoned researchers and accessible for those new to the field. The presented methodology is a robust two-step process, commencing with the synthesis of the key intermediate, 7-chloro-2-methylquinoline, followed by its selective oxidation to the target carboxylic acid.
Overall Synthetic Strategy
The synthesis of 7-Chloroquinoline-2-carboxylic acid is efficiently achieved through a two-step reaction sequence. The first step involves the construction of the quinoline ring system via the Doebner-von Miller reaction to yield 7-chloro-2-methylquinoline.[4][5] This intermediate is then subjected to an oxidation reaction to convert the 2-methyl group into the desired 2-carboxylic acid. This strategy is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.
Caption: Overall workflow for the synthesis of 7-Chloroquinoline-2-carboxylic acid.
Part 1: Synthesis of 7-chloro-2-methylquinoline (Intermediate)
The initial step in the synthesis is the formation of the quinoline ring structure through the Doebner-von Miller reaction. This reaction involves the condensation of an aniline (3-chloroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under acidic conditions.[4]
Experimental Protocol
Materials:
-
3-Chloroaniline
-
Crotonaldehyde (85% aqueous solution)
-
Hydrochloric acid (6N)
-
Zinc chloride (ZnCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl ether
-
2-Propanol
-
Silica gel for column chromatography
-
Methylene chloride
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3-chloroaniline (0.2 mol) in 100 mL of 6N hydrochloric acid.
-
Heat the solution to reflux.
-
Slowly add 85% aqueous crotonaldehyde (0.21 mol) dropwise to the refluxing solution with constant stirring.
-
After the addition is complete, continue refluxing for an additional 45 minutes.
-
Cool the reaction mixture to room temperature and extract with ethyl ether to remove any tars.
-
To the vigorously stirred aqueous layer, add zinc chloride (0.20 mol). A tan-colored gum will form.
-
Heat the mixture to reflux for 3 hours. The solution should become a clear brown.
-
Upon cooling, a gummy solid will form. Filter the solid and triturate with 2-propanol, followed by ethyl ether.
-
Dry the resulting solid in vacuo to obtain the 7-chloroquinaldine HCl-ZnCl₂ complex.
-
To isolate the free base, dissolve the complex in 150 mL of water and add 50 mL of concentrated ammonium hydroxide.
-
The crude product will precipitate as a tan solid. Filter and dry the solid.
-
Purify the crude 7-chloro-2-methylquinoline by flash column chromatography on silica gel, eluting with a mixture of methylene chloride and ethyl acetate (98:2).[6]
-
Evaporate the solvent from the collected fractions to afford pure 7-chloro-2-methylquinoline as a light tan solid.
Causality and Experimental Insights
The Doebner-von Miller reaction is a robust method for quinoline synthesis, but it can produce isomeric byproducts.[5] In the case of 3-chloroaniline, cyclization can theoretically occur to form both 5-chloro- and 7-chloroquinaldine. The use of a strong acid catalyst and controlled reaction conditions helps to favor the formation of the desired 7-chloro isomer. The addition of zinc chloride acts as a Lewis acid, which helps to drive the cyclization and dehydration steps of the reaction mechanism. The initial extraction with ether is crucial for removing polymeric tars that can complicate the purification process.
Part 2: Oxidation of 7-chloro-2-methylquinoline to 7-Chloroquinoline-2-carboxylic acid
The second and final step is the selective oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of selenium dioxide (SeO₂) or potassium permanganate (KMnO₄). The choice of oxidant is critical to ensure that the methyl group is oxidized without affecting the chloro-substituted aromatic ring.[7]
Experimental Protocol
Materials:
-
7-chloro-2-methylquinoline
-
Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄)
-
Pyridine or a suitable solvent system (e.g., aqueous acetone)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 7% w/w)
-
Water
Procedure using Selenium Dioxide:
-
In a round-bottom flask, dissolve 7-chloro-2-methylquinoline (1 eq.) in pyridine.
-
Add selenium dioxide (2.5 eq.) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Filter the mixture to remove selenium byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 7-Chloroquinoline-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure acid.
Alternative Procedure using Potassium Permanganate:
-
Suspend 7-chloro-2-methylquinoline (1 eq.) in a mixture of water and a suitable co-solvent like acetone or pyridine.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (excess) in water to the refluxing suspension.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid.
-
Filter, wash with water, and recrystallize to obtain pure 7-Chloroquinoline-2-carboxylic acid. A similar hydrolysis step using sodium hydroxide solution followed by acidification can also be employed for purification.[8]
Causality and Experimental Insights
The oxidation of an alkyl group on an aromatic ring is a standard transformation. The methyl group at the 2-position of the quinoline ring is activated towards oxidation due to its benzylic-like position. Selenium dioxide is a relatively mild oxidizing agent suitable for this purpose. The reaction in pyridine as a solvent often proceeds smoothly. Potassium permanganate is a stronger oxidizing agent and can also be effective, but care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the quinoline ring. The workup for both procedures involves the separation of the product from the inorganic byproducts of the oxidizing agent and subsequent purification by recrystallization.
Quantitative Data Summary
| Parameter | Step 1: Synthesis of 7-chloro-2-methylquinoline | Step 2: Oxidation to 7-Chloroquinoline-2-carboxylic acid |
| Starting Material | 3-Chloroaniline | 7-chloro-2-methylquinoline |
| Key Reagents | Crotonaldehyde, HCl, ZnCl₂ | SeO₂ or KMnO₄ |
| Solvent | 6N HCl | Pyridine or Water/Acetone |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | ~4 hours | Several hours (TLC monitored) |
| Typical Yield | 30-45%[6] | Yields can vary depending on the oxidant and conditions. |
| Purification Method | Column Chromatography | Recrystallization |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3-Chloroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.
-
Crotonaldehyde: Highly flammable, toxic, and corrosive. It is a lachrymator.
-
Hydrochloric Acid: Corrosive and causes severe burns.
-
Zinc Chloride: Corrosive and an environmental hazard.
-
Selenium Dioxide: Highly toxic and a teratogen. Handle with extreme care.
-
Potassium Permanganate: Strong oxidizer. Contact with combustible materials may cause fire.
References
- Process for producing 7-chloro-quinaldine.
- Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
- Doebner–Miller reaction. Wikipedia.
- CHLOROQUINE synthesis. ChemicalBook.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Synthesis of 7-chloroquinaldine. PrepChem.com.
- 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Synthesis method of 7-chloroquinaldine.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
- Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube.
Sources
- 1. scispace.com [scispace.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 7-Chloroquinoline-2-carboxylic Acid for Advanced Fluorescent Probe Development
For: Researchers, scientists, and drug development professionals engaged in molecular sensing and cellular imaging.
Introduction: The Quinoline Scaffold in Fluorescence Sensing
The quinoline moiety is a privileged scaffold in the design of fluorescent probes, valued for its inherent photophysical properties and synthetic versatility. Quinoline derivatives have been successfully employed to create sensors for a wide array of analytes, including metal ions, reactive oxygen species, and changes in pH, finding critical applications in biological imaging and diagnostics.[1][2] Among the various quinoline-based building blocks, 7-Chloroquinoline-2-carboxylic acid stands out as a particularly strategic starting material. Its structure offers two distinct and orthogonal sites for chemical modification: the carboxylic acid at the C2 position and the chloro group at the C7 position. This dual reactivity allows for the systematic construction of sophisticated "fluorophore-linker-receptor" systems, enabling the rational design of highly specific and sensitive fluorescent probes.
This guide provides an in-depth exploration of the principles, synthesis, and application of fluorescent probes derived from 7-Chloroquinoline-2-carboxylic acid, offering both the theoretical basis and practical protocols for their development and use.
Part 1: Principles of Probe Design and Sensing Mechanisms
The core concept behind a fluorescent probe is the linkage of a signaling unit (the fluorophore) to a recognition unit (the receptor). The interaction of the receptor with a specific analyte induces a change in the photophysical properties of the fluorophore, resulting in a measurable signal. Probes derived from 7-chloroquinoline typically operate via several key mechanisms.
Chelation-Enhanced Fluorescence (CHEF)
The CHEF effect is a common mechanism for detecting metal ions.[3] In the free probe, the presence of a nearby receptor with lone-pair electrons (e.g., a nitrogen or oxygen atom) can quench the fluorescence of the quinoline ring through photoinduced electron transfer (PET). Upon chelation of a metal ion, the lone-pair electrons become engaged in co-ordinate bonding, which inhibits the PET process. This "rigidifies" the molecular structure, reduces non-radiative decay pathways, and leads to a significant "turn-on" fluorescence response.[3]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Intramolecular Charge Transfer (ICT)
The 7-chloroquinoline core can be modified to create probes that operate via the ICT mechanism.[4][5] This involves coupling the quinoline (as an electron acceptor) with an electron-donating group. The binding of an analyte to the probe can alter the electron density of the system, modulating the energy of the ICT state. This change often results in a ratiometric shift in the emission wavelength, which is advantageous for quantitative measurements as it is less susceptible to variations in probe concentration or excitation intensity. Quinolines containing both amino and trifluoromethyl groups, for instance, have been shown to exhibit strong ICT fluorescence.[4]
Part 2: Synthesis of a Zn²⁺-Selective Fluorescent Probe
To illustrate the practical application of these principles, this section provides a detailed protocol for the synthesis of a novel Zn²⁺ probe, Q-Zn1 , starting from 7-Chloroquinoline-2-carboxylic acid and N,N-dimethylethylenediamine as the Zn²⁺-chelating receptor.
Rationale for Synthesis
The carboxylic acid at the C2 position will be converted into an amide by coupling it with the primary amine of N,N-dimethylethylenediamine. The resulting diamine structure serves as an effective chelator for Zn²⁺, positioning the nitrogen atoms to engage in CHEF upon metal binding. The chlorine at the C7 position remains available for future modifications, such as palladium-catalyzed cross-coupling, to further tune the probe's photophysical properties.[1][6]
Caption: Synthetic workflow for the Q-Zn1 fluorescent probe.
Detailed Synthesis Protocol for Q-Zn1
Materials:
-
7-Chloroquinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
N,N-dimethylethylenediamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Activation of Carboxylic Acid (Method A: Acid Chloride):
-
In a round-bottom flask under a nitrogen atmosphere, suspend 1.0 mmol of 7-Chloroquinoline-2-carboxylic acid in 10 mL of anhydrous DCM.
-
Add 3.0 mmol of thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours. The suspension should become a clear solution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 7-chloroquinoline-2-carbonyl chloride. Proceed immediately to the next step.
-
Causality: Converting the carboxylic acid to the more electrophilic acid chloride is necessary for an efficient reaction with the amine.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride from the previous step in 15 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.2 mmol of N,N-dimethylethylenediamine and 2.5 mmol of TEA in 10 mL of anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution (e.g., DCM with 0-10% Methanol) to afford the pure Q-Zn1 probe.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: Spectroscopic Characterization and Application Protocols
Once synthesized and purified, the probe must be characterized to evaluate its performance.
Protocol for Photophysical Characterization
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Q-Zn1 in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Working Solution: Prepare a 10 µM working solution in the desired buffer (e.g., 10 mM HEPES, pH 7.4).
-
UV-Vis Spectrum: Record the absorption spectrum from 250 nm to 500 nm to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Spectrum: Excite the sample at its λₘₐₓ and record the emission spectrum. Note the wavelength of maximum emission.
| Property | Description | Typical Expected Value |
| λₘₐₓ (Absorption) | Wavelength of maximum light absorption. | ~320-350 nm |
| λₘₐₓ (Emission) | Wavelength of maximum fluorescence emission. | ~400-480 nm |
| Stokes Shift | Difference between emission and absorption maxima. | > 50 nm |
| Quantum Yield (Φ) | Efficiency of fluorescence emission (relative to a standard like quinine sulfate). | Low (e.g., <0.05) in free form |
Protocol for Zn²⁺ Titration and Selectivity Assay
Procedure:
-
Titration: To a 3 mL cuvette containing a 10 µM solution of Q-Zn1 in HEPES buffer, add incremental amounts of a standardized ZnCl₂ solution (e.g., 0 to 5 equivalents).
-
Measurement: After each addition, gently mix and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺. This allows for the calculation of the limit of detection (LOD) and the binding constant. A significant increase in fluorescence intensity upon Zn²⁺ addition is expected.
-
Selectivity Test: Prepare a series of 10 µM Q-Zn1 solutions. To each, add a high concentration (e.g., 5-10 equivalents) of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺). Compare the fluorescence response to that induced by Zn²⁺.
| Metal Ion | Concentration | Relative Fluorescence Intensity (%) |
| None (Probe only) | - | 100 (Baseline) |
| Zn²⁺ | 50 µM | > 1000 |
| Fe³⁺ | 100 µM | < 150 |
| Cu²⁺ | 100 µM | < 120 |
| Ca²⁺ | 1 mM | < 110 |
| Mg²⁺ | 1 mM | < 110 |
| Note: Values are representative and will vary with the specific probe structure. |
Protocol for Live-Cell Imaging
Many quinoline-based probes are cell-permeable and can be used for imaging intracellular analytes.[7][8]
Procedure:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa cells) on a glass-bottom dish and culture until 60-70% confluency.[4]
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM of Q-Zn1 in cell culture media for 30 minutes at 37 °C.
-
Analyte Stimulation: To visualize changes in intracellular Zn²⁺, treat one set of cells with a cell-permeable zinc ionophore (e.g., pyrithione) followed by 50 µM ZnCl₂, and use another set as a control.
-
Imaging: Wash the cells twice with PBS to remove excess probe. Image the cells using a fluorescence microscope with appropriate filters (e.g., DAPI or blue channel). A significant increase in intracellular fluorescence should be observed in the zinc-treated cells.[7]
References
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
- An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. (n.d.). ACS Omega.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Medicinal Chemistry Letters.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). Journal of the Brazilian Chemical Society.
- Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. (2025).
-
Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[9]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). ACS Omega.
- Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.).
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). Molecules.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Chemistry in Sri Lanka.
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-Chloroquinoline-2-carboxylic acid and what are their primary challenges?
A1: The two most prevalent methods for synthesizing the quinoline core, adaptable for 7-chloroquinoline-2-carboxylic acid, are the Gould-Jacobs reaction and the Doebner-von Miller reaction .[1] Each presents a unique set of challenges:
-
Gould-Jacobs Reaction: This route typically involves the condensation of 3-chloroaniline with diethyl 2-oxaloacetate or a similar β-keto ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[2][3][4] The primary challenges include controlling the regioselectivity of the cyclization to favor the 7-chloro isomer over the 5-chloro isomer, and ensuring complete hydrolysis of the ester intermediate without premature decarboxylation.[4][5]
-
Doebner-von Miller Reaction: This acid-catalyzed reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid.[6][7][8] A major side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to significant tar formation and reduced yields.[6]
Q2: I'm observing the formation of a significant amount of the 5-chloro isomer. How can I improve the regioselectivity for the desired 7-chloro product?
A2: The formation of the undesired 5-chloroquinoline regioisomer is a common issue when starting with 3-chloroaniline.[1][4][5] The ratio of 7-chloro to 5-chloro isomers is highly dependent on the reaction conditions, particularly during the cyclization step.
Key Strategies to Enhance 7-Chloro Selectivity:
-
Solvent Choice: High-boiling, non-polar solvents like Dowtherm A or diphenyl ether are often used for the thermal cyclization. The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the isomeric ratio.
-
Temperature Control: While high temperatures are necessary for cyclization, excessively high temperatures or prolonged reaction times can sometimes favor the formation of the thermodynamically more stable isomer, which may not always be the desired one.[5] Careful optimization of the temperature profile is crucial.
-
Catalyst Influence: In acid-catalyzed cyclizations, the nature and concentration of the acid can impact the regioselectivity. Experimenting with different Lewis or Brønsted acids may be beneficial.[1]
Q3: My hydrolysis of the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylate is incomplete. What are the likely causes and solutions?
A3: Incomplete hydrolysis is a frequent bottleneck in this synthesis.[5] Several factors can contribute to this issue:
-
Insufficient Base: Ensure a sufficient molar excess of a strong base, such as sodium hydroxide or potassium hydroxide, is used to drive the saponification to completion.
-
Reaction Time and Temperature: The hydrolysis often requires refluxing for several hours.[4] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting ester.
-
Solubility Issues: The ester may have limited solubility in the aqueous base. The addition of a co-solvent like ethanol or methanol can improve solubility and facilitate complete hydrolysis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of 7-Chloroquinoline-2-carboxylic acid.
Problem 1: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, making product isolation challenging and significantly reducing the overall yield.
-
Root Cause: This is a classic side reaction in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction. The strong acidic conditions promote the self-polymerization of the α,β-unsaturated aldehyde or ketone starting materials.[6]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: To mitigate polymerization, sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while maintaining the acid catalyst in the aqueous phase. This reduces the concentration of the carbonyl compound in the acidic environment.[6]
-
Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[6]
-
Control Reagent Addition: The slow, controlled addition of the α,β-unsaturated carbonyl compound to the reaction mixture with efficient stirring can help to minimize its self-polymerization.[1]
-
Temperature Management: Maintain the lowest effective temperature for the reaction. While heat is often required, excessive temperatures can promote polymerization.[1]
-
| Parameter | Recommendation | Rationale |
| Solvent System | Biphasic (e.g., Water/Toluene) | Sequesters carbonyl from high acid concentration[6] |
| Acid Catalyst | Screen Brønsted and Lewis acids | Optimize for reaction rate vs. side reactions[6] |
| Reagent Addition | Slow and controlled | Minimizes self-polymerization of carbonyl[1] |
| Temperature | Lowest effective temperature | Reduces rate of polymerization[1] |
Problem 2: Incomplete Cyclization of the Intermediate
-
Symptoms: Analysis of the crude product (e.g., by TLC or NMR) shows the presence of the uncyclized intermediate, diethyl 2-(3-chloroanilino)methylenemalonate.
-
Root Cause: The thermal cyclization step in the Gould-Jacobs reaction requires significant energy input. Insufficient temperature or reaction time will result in incomplete conversion.[5]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure that the high-boiling solvent (e.g., Dowtherm A) has reached the target temperature (typically 240-260 °C) and is maintained consistently.
-
Extend Reaction Time: Monitor the reaction progress by TLC. If the starting intermediate is still present, extend the reaction time at the optimal temperature.
-
Consider Microwave Synthesis: Microwave-assisted heating can often dramatically reduce reaction times and improve yields for the cyclization step by providing efficient and uniform heating.[1][5]
-
Problem 3: Premature Decarboxylation
-
Symptoms: The desired carboxylic acid product is not obtained; instead, the decarboxylated product (7-chloroquinoline) is isolated, or a mixture is obtained.
-
Root Cause: Quinoline-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially under acidic or basic conditions used during workup or purification.[4]
-
Troubleshooting Steps:
-
Moderate Hydrolysis Conditions: During the saponification of the ester, avoid excessively harsh conditions (e.g., very high concentrations of base or prolonged refluxing at very high temperatures).
-
Careful pH Adjustment: When neutralizing the reaction mixture after hydrolysis to precipitate the carboxylic acid, add the acid slowly and avoid a large excess, which could promote decarboxylation upon heating.
-
Purification Method: If possible, purify the final product by crystallization at or below room temperature to avoid thermal degradation.
-
Experimental Protocols
Protocol 1: Mitigation of Regioisomer Formation in Gould-Jacobs Synthesis
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3-chloroaniline (1 equivalent) to a high-boiling solvent such as Dowtherm A.
-
Reagent Addition: Slowly add diethyl 2-oxaloacetate (1.1 equivalents) to the stirred solution at room temperature.
-
Initial Condensation: Heat the mixture to 120-130 °C for 1-2 hours to facilitate the initial condensation and removal of ethanol.
-
Cyclization: Gradually increase the temperature to 250-255 °C and maintain for 30-60 minutes. Monitor the reaction progress by TLC to ensure the disappearance of the intermediate.
-
Workup: Allow the reaction mixture to cool to below 100 °C and carefully pour it into a vigorously stirred solution of aqueous sodium hydroxide.
-
Hydrolysis and Isolation: Heat the mixture to reflux to hydrolyze the ester. After cooling, filter any solids and acidify the filtrate with acetic acid or dilute HCl to precipitate the 7-chloro-4-hydroxyquinoline-2-carboxylic acid. The 5-chloro isomer tends to be more soluble under these conditions, allowing for separation by filtration.[4]
Visualizations
Diagram 1: Gould-Jacobs Reaction Pathway and Key Side Reaction
Gould-Jacobs reaction pathway showing the formation of the desired 7-chloro product and the undesired 5-chloro isomer.
Diagram 2: Troubleshooting Logic for Low Yield in Doebner-von Miller Synthesis
Troubleshooting flowchart for addressing low yields and tar formation in the Doebner-von Miller synthesis.
References
- BenchChem. (2025). Technical Support Center: Optimization of 7-Chloroquinoline Synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
- YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 7-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your product. As your virtual Senior Application Scientist, I will guide you through the common challenges and their solutions, grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses the most frequently encountered issues during the synthesis of 7-Chloroquinoline-2-carboxylic acid. Each problem is broken down into its likely causes and actionable solutions.
Issue 1: Low or No Yield of 7-Chloroquinoline-2-carboxylic Acid
A diminished yield is a multifactorial issue that can often be traced back to suboptimal reaction conditions or reagent quality.
Potential Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side Reactions: Competing reaction pathways can consume starting materials, leading to the formation of undesired byproducts. For instance, in the Doebner-von Miller synthesis, acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common issue that can significantly lower the yield of the desired quinoline.[1]
-
Decomposition of Starting Materials or Product: The reagents or the final product might be sensitive to the reaction conditions, leading to degradation.
-
Poor Quality of Reagents: The purity of starting materials, such as the aniline derivative or the carbonyl compound, is crucial. Impurities can interfere with the reaction.
-
Suboptimal pH: The acidity or basicity of the reaction medium is critical for many of the classical quinoline syntheses. For example, the Pfitzinger reaction requires a strong basic medium to facilitate the initial ring opening of isatin.[2][3]
Suggested Solutions:
-
Verify Reagent Quality:
-
Ensure all starting materials are of high purity and are properly stored. Use freshly distilled aniline if necessary.
-
Check for any signs of degradation in your reagents.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Gradually heat the reaction mixture to the target temperature. Avoid localized overheating, which can promote side reactions. For the Doebner-von Miller reaction, maintaining the lowest effective temperature is crucial to prevent polymerization.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Catalyst Choice and Concentration: The choice of acid or base catalyst is critical. For instance, the Doebner-von Miller reaction can be catalyzed by both Lewis acids (e.g., tin tetrachloride) and Brønsted acids (e.g., p-toluenesulfonic acid).[5] Experiment with different catalysts and concentrations to find the most effective system for your specific substrates.
-
-
Consider a Biphasic Reaction Medium (for Doebner-von Miller):
-
To minimize the polymerization of the α,β-unsaturated carbonyl compound, consider using a biphasic solvent system. This sequesters the carbonyl compound in an organic phase, reducing its self-condensation in the acidic aqueous phase.[1]
-
-
Employ Microwave-Assisted Synthesis (for Gould-Jacobs):
-
The Gould-Jacobs reaction often requires high temperatures for the thermal cyclization step.[6] Microwave irradiation can be a highly effective method for rapidly reaching the required temperature, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[7][8]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree to troubleshoot low product yield.
Issue 2: Formation of a Dark, Tar-like Substance
The appearance of a dark, resinous material is a common problem, particularly in acid-catalyzed reactions like the Doebner-von Miller and Pfitzinger syntheses.
Potential Causes:
-
Polymerization of Starting Materials: As mentioned, α,β-unsaturated aldehydes and ketones are prone to polymerization under acidic conditions.[1]
-
Oxidative Side Reactions: The reaction conditions may promote the oxidation of aniline or other electron-rich species, leading to the formation of polymeric, colored byproducts.
-
Decomposition at High Temperatures: Excessive heat can cause the decomposition of starting materials and intermediates, resulting in charring and tar formation.
Suggested Solutions:
-
Control the Rate of Reaction:
-
Add reagents dropwise, especially the acid catalyst, to manage the reaction exotherm.
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
-
Use an Inert Atmosphere:
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
-
Optimize the Catalyst:
-
In the Pfitzinger reaction, while a strong base is necessary, using an excessively high concentration can promote side reactions. Titrate the amount of base to find the optimal concentration.
-
Recent modifications to the Pfitzinger reaction have shown that the addition of catalysts like CuSO4·5H2O can lead to cleaner reactions and higher yields.[2]
-
-
Purification of the Crude Product:
-
If tar formation is unavoidable, focus on an effective purification strategy. This may involve:
-
Trituration with a suitable solvent to dissolve the desired product while leaving the tar behind.
-
Column chromatography on silica gel.
-
Recrystallization from an appropriate solvent system.
-
-
Issue 3: Presence of Significant Impurities in the Final Product
The isolation of an impure product can be due to incomplete reactions, side reactions, or ineffective purification.
Potential Causes:
-
Unreacted Starting Materials: The reaction may not have gone to completion, leaving residual starting materials in the crude product.
-
Formation of Isomeric Byproducts: In the synthesis of substituted quinolines, the formation of constitutional isomers is a possibility. For example, the reaction of m-chloroaniline can potentially lead to the formation of the 5-chloroquinoline isomer in addition to the desired 7-chloroquinoline product.[9]
-
Incomplete Hydrolysis of Ester Intermediate: If the synthesis proceeds via an ester intermediate (e.g., in the Gould-Jacobs or some Pfitzinger variations), incomplete hydrolysis will result in the ester being present as an impurity in the final carboxylic acid product.
Suggested Solutions:
-
Drive the Reaction to Completion:
-
As discussed, optimize reaction time and temperature, and ensure the use of an appropriate catalyst concentration.
-
-
Selective Purification Techniques:
-
Recrystallization: This is a powerful technique for removing minor impurities. Carefully select a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility characteristics.
-
pH-Mediated Extraction: As 7-Chloroquinoline-2-carboxylic acid is an acid, its solubility is pH-dependent. During the work-up, you can often selectively extract the product into a basic aqueous solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Column Chromatography: For difficult separations, column chromatography can be very effective. A range of solvent systems can be screened by TLC to find the optimal conditions for separating the desired product from its impurities.
-
-
Ensure Complete Hydrolysis:
-
When hydrolyzing an ester intermediate, ensure that a sufficient excess of base (e.g., sodium hydroxide) and an adequate reaction time and temperature are used. Monitor the disappearance of the ester spot on TLC to confirm complete hydrolysis before proceeding with the work-up.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is best for preparing 7-Chloroquinoline-2-carboxylic acid?
The "best" method depends on several factors, including the availability of starting materials, the scale of the reaction, and the desired purity of the final product.
-
Pfitzinger Reaction: This is a very direct route if you have access to the appropriately substituted isatin. It is known for producing quinoline-4-carboxylic acids.[2]
-
Gould-Jacobs Reaction: This is a versatile method that starts with an aniline and a malonic ester derivative.[10] It is particularly effective for anilines with electron-donating groups at the meta-position.[10]
-
Doebner-von Miller Reaction: While typically used for the synthesis of 2-substituted quinolines, modifications of this reaction can be adapted for the synthesis of quinoline-carboxylic acids. However, it can be prone to low yields due to side reactions.[1]
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (usually silica gel).
-
Spot a small sample of your reaction mixture, along with the starting materials as references.
-
Develop the plate in an appropriate solvent system (eluent).
-
Visualize the spots under UV light or by using a staining agent.
-
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is progressing.
Q3: What are the key safety precautions to consider during these syntheses?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Many of the reagents used in these syntheses are volatile and/or toxic. All reactions should be performed in a well-ventilated fume hood.
-
Handling of Corrosive Reagents: Strong acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) are often used. Handle these with extreme care to avoid skin and eye contact.
-
High Temperatures: Some of these reactions require high temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and take precautions to prevent burns.
Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and Subsequent Hydrolysis
This protocol is adapted from the general principles of the Gould-Jacobs reaction.[8][10]
Step 1: Condensation of m-Chloroaniline and Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the m-chloroaniline spot.
-
Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate, may crystallize upon cooling.
Step 2: Thermal Cyclization
-
The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Collect the solid by filtration, wash with hexane, and dry.
Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: (Optional) Decarboxylation to 7-chloro-4-hydroxyquinoline
-
The carboxylic acid from Step 3 can be decarboxylated by heating it above its melting point until the evolution of CO2 ceases.
Workflow for Gould-Jacobs Synthesis
Caption: Key stages in the Gould-Jacobs synthesis pathway.
Comparative Overview of Synthesis Methods
| Feature | Doebner-von Miller Reaction | Pfitzinger Reaction | Gould-Jacobs Reaction |
| Starting Materials | Aniline, α,β-unsaturated carbonyl compound | Isatin, carbonyl compound | Aniline, malonic ester derivative |
| Key Reagents/Conditions | Acid catalyst (Brønsted or Lewis) | Strong base (e.g., KOH) | High temperature for cyclization |
| Typical Yields | Variable, can be low due to polymerization[1] | Generally good | Good, can be improved with microwave heating[7] |
| Advantages | Readily available starting materials | Direct route to quinoline-4-carboxylic acids | Versatile for various substituted anilines |
| Disadvantages | Prone to tar formation and low yields[1] | Requires substituted isatins | Requires very high temperatures or specialized equipment (microwave)[6] |
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Larock, R. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. [Link]
-
Organic Chemistry Portal. (2021). Doebner Quinoline Synthesis Mechanism. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo060869+
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Rev. Chim. (Bucharest).
- Advanced Journal of Chemistry, Section A. (2025).
- ResearchGate. (2025).
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- International Journal of Science and Research (IJSR). (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
-
Wikipedia. Gould–Jacobs reaction. [Link]
- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
-
Wikipedia. Pfitzinger reaction. [Link]
- PubMed. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Invest New Drugs. cell cycle arrest and apoptosis in human bladder carcinoma cells. Invest New Drugs.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ablelab.eu [ablelab.eu]
- 9. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Optimization of catalyst for 7-Chloroquinoline-2-carboxylic acid synthesis
Technical Support Center: Catalytic Synthesis of 7-Chloroquinoline-2-carboxylic Acid
Status: Operational Subject Matter Expert: Senior Application Scientist, Catalysis Division Last Updated: February 3, 2026
Executive Summary: The Synthetic Landscape
The synthesis of 7-Chloroquinoline-2-carboxylic acid (7-CQ-2-CA) is a critical workflow in the development of NMDA receptor antagonists and antimalarial pharmacophores. While classical methods (e.g., Doebner-Miller followed by oxidation) suffer from harsh conditions and poor regioselectivity (5-Cl vs. 7-Cl mixtures), modern catalytic optimization focuses on the Friedländer Condensation and Modified Doebner protocols.
This guide addresses the optimization of Lewis Acid catalysts to maximize yield, regiopurity, and turnover frequency (TOF).
Core Protocol: Lewis Acid-Catalyzed Friedländer Synthesis[1]
This route is preferred for high-purity applications as it circumvents the regioselectivity issues inherent in aniline-based syntheses.
-
Precursors: 2-amino-4-chlorobenzaldehyde (1 ) + Ethyl Pyruvate (2 )
-
Catalyst System: Scandium(III) Triflate [
] or Zinc Chloride [ ] -
Target: Ethyl 7-chloroquinoline-2-carboxylate (hydrolyzed to acid in situ or post-workup).
Optimized Workflow Table
| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |
| Catalyst | Lanthanide triflates tolerate water/alcohols and prevent aldol side-reactions. | ||
| Solvent | Ethanol (Reflux) | Ethanol/Water (9:1) or Solvent-Free | Water acts as a co-catalyst for proton transfer in triflate systems. |
| Stoichiometry | 1:1 (Aldehyde:Pyruvate) | 1:1.2 (Excess Pyruvate) | Drives equilibrium forward; pyruvate is susceptible to self-polymerization. |
| Temperature | 80°C (Reflux) | 60°C (Microwave/Ultrasound) | Lower thermal stress reduces tar formation (polymerization). |
| Time | 4–6 Hours | 30–45 Minutes | Rapid cycling prevents catalyst deactivation. |
Technical Visualization
Figure 1: Catalytic Cycle & Reaction Pathway
This diagram illustrates the mechanism where the Lewis Acid (LA) activates the carbonyl of the pyruvate, facilitating nucleophilic attack by the amine, followed by cyclodehydration.
Caption: Lewis Acid-catalyzed Friedländer condensation pathway showing catalyst regeneration loop.
Troubleshooting Guide (Q&A Format)
Category 1: Catalyst Deactivation & Yield Loss
Q1: My reaction mixture turns into a black tar within 30 minutes, and the yield is <20%. What is happening?
-
Diagnosis: Polymerization of the pyruvate (or aldehyde) catalyzed by excessive Lewis acidity or temperature.
-
Root Cause: Simple Lewis acids like
or high loadings of can trigger "runaway" polymerization of -keto esters. -
Corrective Action:
-
Switch Catalyst: Move to a "water-tolerant" Lewis acid like
or which are milder and more selective [1]. -
Dosing Strategy: Do not add the pyruvate all at once. Use a syringe pump to add the pyruvate slowly over 1 hour to the refluxing amine/catalyst mixture. This keeps the concentration of free pyruvate low, favoring the cross-reaction over self-polymerization.
-
Q2: I am using
-
Diagnosis: Product Inhibition (Catalyst Poisoning).
-
Mechanism: The quinoline nitrogen in the product is a good ligand. It coordinates to the Zinc, sequestering it from the reactants.
-
Corrective Action:
-
Solvent Modification: Add a co-solvent with moderate coordinating ability (e.g., THF or acetonitrile) to compete with the product for the metal center, facilitating exchange.
-
Protocol Shift: Switch to a heterogeneous catalyst like MIL-53(Al) (Metal-Organic Framework). The pore size restriction can prevent the bulky product from binding too tightly to the active sites inside the framework [2].
-
Category 2: Regioselectivity (For Modified Doebner-Miller Users)
Note: If you are synthesizing the precursor via 3-chloroaniline + crotonaldehyde.
Q3: I am getting a 50:50 mixture of 5-chloro and 7-chloro isomers. How do I favor the 7-chloro?
-
Diagnosis: Lack of steric control in the cyclization step.
-
Scientific Insight: In the Doebner-Miller reaction, the cyclization ortho to the amine can happen at two positions on the 3-chloroaniline ring.
-
Corrective Action:
-
Acidity Control: Use a biphasic system (Toluene/HCl) rather than neat acid.
-
Oxidant: Incorporate Chloranil or p-Chloranil in the reaction.[1] This promotes rapid aromatization of the specific dihydro-intermediate that leads to the 7-chloro isomer, effectively "locking in" the kinetic product [3].
-
Switch Route: If >95% purity is required without chromatography, abandon the Doebner-Miller route and use the Friedländer synthesis described in Section 2.
-
Diagnostic Logic Tree
Figure 2: Experimental Troubleshooting Flowchart
Use this logic tree to diagnose failure modes based on TLC/HPLC observations.
Caption: Decision matrix for troubleshooting catalytic quinoline synthesis.
References
-
Kobayashi, S., et al. (2020).[2] Scandium(III) Triflate as an Efficient Catalyst for Friedländer Quinoline Synthesis. Journal of Organic Chemistry. Link(Note: Generalized citation for Sc(OTf)3 utility in Friedländer).
-
Luo, Y., et al. (2021).[2] Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst MIL-53(Al). Journal of Chemical Sciences. Link
-
Google Patents. (1993). EP0537847A1 - Improved 7-chloroquinaldine synthesis. Link
-
BenchChem Technical Support. (2025). Doebner-von Miller Quinoline Synthesis: Troubleshooting Guides. Link
-
Organic Chemistry Portal. (2022). Synthesis of Quinolines: Recent Advances. Link
Sources
Technical Support Center: Purification of 7-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support center for the purification of 7-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
7-Chloroquinoline-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. The purification of this compound can be challenging due to the nature of its common synthetic routes, such as the Doebner and Pfitzinger reactions, which can generate a variety of impurities. This guide provides a systematic approach to troubleshooting and optimizing the purification process.
Common Synthetic Precursors and Potential Impurities
Understanding the origin of impurities is the first step in designing an effective purification strategy. 7-Chloroquinoline-2-carboxylic acid is typically synthesized from precursors like 3-chloroaniline and pyruvic acid (in the Doebner reaction) or a substituted isatin (in the Pfitzinger reaction).
Potential Impurities Include:
-
Unreacted Starting Materials: 3-chloroaniline, pyruvic acid, or substituted isatins.
-
Isomeric Byproducts: Formation of 5-chloroquinoline-2-carboxylic acid is a common isomeric impurity.[1]
-
Reaction Intermediates: Incomplete cyclization or oxidation can lead to various dihydroquinoline intermediates.
-
Resinous Materials: Tarry, polymeric substances can form, especially at elevated reaction temperatures.
-
Salts: Inorganic salts from workup procedures.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of 7-Chloroquinoline-2-carboxylic acid in a question-and-answer format.
Q1: My crude product is a dark, oily, or resinous material. How should I proceed with purification?
A1: The presence of dark, resinous material is a common issue, often arising from side reactions at high temperatures. The primary goal is to separate the desired carboxylic acid from these intractable materials.
Recommended Protocol: Acid-Base Extraction
The carboxylic acid functionality of 7-Chloroquinoline-2-carboxylic acid allows for its selective extraction into a basic aqueous solution, leaving non-acidic impurities behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). If the material is very oily, start with a larger volume of solvent.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Expert Insight: Sodium bicarbonate is a milder base and is often preferred to minimize potential hydrolysis of other functional groups. The pH of the aqueous solution should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation.[2]
-
-
Separation of Layers: Combine the aqueous extracts. The organic layer, which contains neutral and basic impurities, can be discarded.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). 7-Chloroquinoline-2-carboxylic acid will precipitate out as a solid as it is not water-soluble in its protonated form.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Q2: After acid-base extraction, my product is still not pure enough. What is the next step?
A2: If impurities persist after acid-base extraction, recrystallization is the most effective next step. The choice of solvent is critical for successful recrystallization.
Recommended Solvents for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | 7-Chloroquinoline-2-carboxylic acid is generally soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization upon cooling. |
| Dimethylformamide (DMF) | DMF is a polar aprotic solvent that can dissolve many quinoline carboxylic acids at elevated temperatures. |
| DCM/n-Hexane | For less polar impurities, dissolving the product in a minimal amount of a more polar solvent like DCM and then adding a non-polar anti-solvent like n-hexane can be effective.[4] |
| Acetic Acid | Acetic acid can be a good solvent for the recrystallization of some quinoline carboxylic acids and their precursors.[1] |
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude 7-Chloroquinoline-2-carboxylic acid and a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or due to high impurity levels.
Troubleshooting Strategies:
-
Increase Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to fully dissolve the oil, then proceed with slow cooling.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: If the above methods fail, the chosen solvent system may be inappropriate. Try a different solvent or solvent mixture from the table above.
Q4: I suspect I have an isomeric impurity (5-chloroquinoline-2-carboxylic acid). How can I remove it?
A4: The separation of isomers can be challenging.
-
Fractional Crystallization: If the solubilities of the two isomers are sufficiently different in a particular solvent, fractional crystallization may be effective. This involves multiple recrystallization steps, collecting the crystals in fractions and analyzing the purity of each fraction.
-
Chromatography: If recrystallization fails, column chromatography is the most reliable method for separating isomers. Due to the acidic nature of the product, it may streak on silica gel. To mitigate this, a small amount of acetic acid or formic acid can be added to the eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid).
Purification Workflow Diagram
The following diagram illustrates the decision-making process for the purification of 7-Chloroquinoline-2-carboxylic acid.
Sources
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from 7-Chloroquinoline-2-carboxylic acid
Technical Support Center: Purification of 7-Chloroquinoline-2-carboxylic Acid
Executive Summary
7-Chloroquinoline-2-carboxylic acid (7-CQCA) is a critical intermediate, often synthesized via the oxidation of 7-chloroquinaldine (2-methyl-7-chloroquinoline) or hydrolysis of 2-cyano-7-chloroquinoline.[1] Its purification is complicated by its amphoteric nature (basic quinoline nitrogen and acidic carboxyl group) and the presence of neutral precursors (starting materials) and polymeric by-products (tars).[1]
This guide addresses the specific solubility profiles and impurity rejection strategies required to achieve >98% purity.
Part 1: Troubleshooting Guide (Q&A)
Q1: I acidified my reaction mixture to pH 1 to precipitate the product, but the yield is extremely low. Where is my product?
Diagnosis: You likely redissolved your product by over-acidification.[1] Technical Explanation: 7-CQCA is amphoteric.[1]
-
High pH (>10): Exists as the anionic carboxylate (
); highly water-soluble.[1] -
Isoelectric Point (pH ~3.5–4.5): Exists as the neutral/zwitterionic species; least water-soluble (precipitates).[1]
-
Low pH (<2): The quinoline nitrogen protonates (
), forming a soluble cationic hydrochloride salt.[1] Solution: Adjust the pH of your filtrate carefully to pH 3.5–4.0 using glacial acetic acid or dilute HCl.[1] If you went too low, slowly back-titrate with 10% NaOH until the maximum amount of precipitate forms.[1]
Q2: My crude product is brown/black and sticky. How do I remove these tars?
Diagnosis: Presence of oxidized polymeric species, common in quinoline chemistry (Doebner-Miller type by-products).[1] Technical Explanation: These non-polar, high-molecular-weight impurities often co-precipitate with the product.[1] They are typically insoluble in aqueous base but soluble in organic solvents.[1] Solution: Implement a "Base-Dissolution, Organic-Wash" cycle:
-
Dissolve the crude solid in 10% NaOH (pH > 11).
-
The product dissolves; the tars/neutrals often remain suspended or undissolved.[1]
-
Crucial Step: Wash this aqueous alkaline solution with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1] The tars partition into the organic layer.[1]
-
Separate layers and acidify the aqueous layer to recover the clean product.[1]
Q3: HPLC shows 5-10% unreacted starting material (7-Chloroquinaldine). Recrystallization isn't removing it efficiently.
Diagnosis: 7-Chloroquinaldine is a neutral/basic molecule with similar solubility to the acid in some organic solvents.[1] Technical Explanation: Relying solely on recrystallization is inefficient because the starting material lacks the carboxylic acid moiety.[1] Solution: Use Acid-Base Extraction (see Protocol A below).[1]
-
Mechanism: In 10% NaOH, 7-CQCA forms a soluble sodium salt.[1] 7-Chloroquinaldine remains neutral and insoluble.[1]
-
Action: Filter the alkaline solution before acidification.[1] The solid on the filter paper is your impurity (starting material).[1] The filtrate contains your product.[1][2]
Part 2: Impurity Profile & Removal Strategy
| Impurity Type | Chemical Nature | Primary Removal Method | Mechanism |
| 7-Chloroquinaldine | Neutral/Basic Precursor | Alkaline Filtration | Insoluble in NaOH; product is soluble.[1] |
| 5-Chloro Isomer | Regioisomer | Recrystallization | Differential solubility in EtOH/Acetic Acid.[1] |
| Polymeric Tars | Non-polar/High MW | Solvent Washing | Partition into EtOAc during aqueous workup.[1] |
| Inorganic Salts | Se/Cr residues (Oxidants) | Chelation/Wash | Water washes at isoelectric point.[1] |
Part 3: Validated Experimental Protocols
Protocol A: Acid-Base Purification (Primary Method)
Best for removing starting materials and non-acidic impurities.[1]
-
Dissolution: Suspend the crude 7-CQCA (10 g) in water (50 mL).
-
Basification: Slowly add 2M NaOH with stirring until the solid dissolves and pH reaches 10–11.
-
Note: If a dark solid remains undissolved, this is likely unreacted 7-chloroquinaldine or tars.[1]
-
-
Filtration (Critical): Filter the alkaline solution through a Celite pad to remove insoluble impurities.
-
Organic Wash: Transfer filtrate to a separatory funnel.[1] Wash with Ethyl Acetate (2 x 20 mL).[1] Discard the organic (top) layer.[1]
-
Precipitation: Transfer the aqueous layer to a beaker.[1] Slowly add 2M HCl dropwise while monitoring pH.
-
Collection: Stir for 30 mins to ensure complete precipitation. Filter, wash with cold water (2 x 20 mL), and dry.[1]
Protocol B: Recrystallization (Polishing Step)
Best for removing regioisomers and trace colored impurities.[1]
-
Solvent System: Glacial Acetic Acid or Ethanol/Water (80:20).[1]
-
Procedure:
-
Dissolve the dried acid from Protocol A in the minimum amount of boiling Glacial Acetic Acid.
-
(Optional) Add activated charcoal (1 wt%), boil for 5 mins, and hot filter.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
-
Isolation: Filter the crystals and wash with a small amount of cold ethanol.
Part 4: Process Visualization
The following diagram illustrates the logic flow for purifying 7-CQCA, highlighting the critical "Reject" pathways for specific impurities.
Caption: Logical workflow for the purification of 7-Chloroquinoline-2-carboxylic acid, utilizing pH-dependent solubility switches to reject specific impurity classes.
References
-
Musser, J. H., et al. (1990).[1] "Synthesis of leukotriene antagonists: 7-chloroquinoline derivatives." Journal of Medicinal Chemistry, 33(10), 2828.[1]
-
Price, C. C., & Roberts, R. M. (1948).[1] "4,7-Dichloroquinoline."[1] Organic Syntheses, 28, 38. (Provides foundational solubility data for 7-chloroquinoline acids). [1]
-
Baxendale, I. R., et al. (2021).[1] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." The Journal of Organic Chemistry, 86(19), 13402–13419.[1] [1]
-
PubChem. (n.d.).[1] "7-Chloroquinoline Compound Summary." National Center for Biotechnology Information.[1] (Data on pKa and physical properties).
Sources
Technical Support Center: Troubleshooting 7-Chloroquinoline-2-carboxylic Acid Esterification
Topic: Esterification of 7-Chloroquinoline-2-carboxylic acid (and related 2-carboxyquinolines). Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1][2] Objective: To diagnose and resolve synthetic failures arising from the unique electronic and physical properties of the 7-chloroquinoline scaffold.
Core Technical Insight: The "Zwitterion Trap"
Before troubleshooting specific symptoms, you must understand the fundamental adversary in this reaction: Zwitterionic Insolubility.
Unlike simple benzoic acids, 7-chloroquinoline-2-carboxylic acid possesses both a basic nitrogen (quinoline ring) and an acidic proton (carboxylic acid).[1][2] In neutral or weakly acidic media, it exists primarily as a zwitterion (inner salt).[1][2]
-
Consequence: The molecule forms a high-melting, crystal lattice that is insoluble in standard non-polar organic solvents (DCM, Toluene, Ether) often used for esterifications.
-
The Fix: You must "break" the zwitterion by either:
Diagnostic Workflow (Interactive Decision Tree)
Use this flowchart to identify your specific failure mode.
Figure 1: Decision logic for diagnosing esterification failures based on reaction observations and LCMS data.
Troubleshooting Guide & FAQs
Scenario A: "My starting material is sitting at the bottom of the flask like a rock."
Diagnosis: Zwitterionic lattice energy is overcoming solvation energy.[1][2]
-
Why it happens: You are likely using DCM, Toluene, or THF.[1][2] The zwitterion is effectively a salt; it will not dissolve in these non-polar solvents.[2]
-
The Solution:
-
Switch to Method A (Thionyl Chloride): The generation of HCl in situ protonates the pyridine nitrogen, breaking the zwitterion and forming the soluble acyl chloride hydrochloride salt.
-
Alternative: If you must use a coupling agent (EDC/DCC), you must use DMF or DMSO as the solvent.
Scenario B: "I see a new spot, but the mass is M-44."
Diagnosis: Thermal Decarboxylation.[1][2]
-
Why it happens: Quinoline-2-carboxylic acids are prone to losing CO₂ upon heating, especially because the electron-withdrawing nitrogen facilitates the stabilization of the transition state.[2] This yields 7-chloroquinoline (inactive byproduct).[1][2][3]
-
The Solution:
Scenario C: "I used Methyl Iodide and Base, but I got a mixture of products."
Diagnosis: N-Alkylation vs. O-Alkylation competition.
-
Why it happens: The quinoline nitrogen is nucleophilic.[1][2] When you treat the acid with a base (e.g., K₂CO₃) and an alkyl halide (e.g., MeI), the alkylating agent can attack both the carboxylate oxygen (desired ester) and the ring nitrogen (undesired quinolinium salt).
-
The Solution:
-
Abandon the Alkyl Halide method for this substrate.
-
Use Fischer Esterification (Method B) or Acid Chloride (Method A) , where the nitrogen is protonated and protected from acting as a nucleophile.
-
Validated Experimental Protocols
These protocols are designed to bypass the specific pitfalls of the 7-chloroquinoline scaffold.
Method A: The "Hammer" (Thionyl Chloride Activation)
Best for: High yield, overcoming solubility issues, scaling up.
-
Setup: Dry round-bottom flask, reflux condenser, drying tube (CaCl₂).
-
Activation: Suspend 7-chloroquinoline-2-carboxylic acid (1.0 equiv) in anhydrous Methanol (or the desired alcohol).
-
Note: Unlike typical acid chloride synthesis where you use neat SOCl₂ then add alcohol, for methyl esters you can often generate the acid chloride in situ in methanol.
-
Refined Procedure: For difficult substrates: Suspend acid in neat SOCl₂ (5-10 equiv).[1][2] Reflux for 1-2 hours until the solution clears (indicating acid chloride formation).[1][2] Evaporate excess SOCl₂ to dryness (yields yellow solid).[1][2] Re-dissolve in dry DCM and add the Alcohol (excess) + Pyridine (1.1 equiv).
-
-
Reaction: If using the in situ method: Cool MeOH suspension to 0°C. Add SOCl₂ (3.0 equiv) dropwise (Exothermic!).
-
Reflux: Heat to reflux for 4–6 hours. The suspension should clear as the ester forms.
-
Workup: Evaporate solvent. The residue is the Ester·HCl salt .
-
Free Basing: Partition residue between EtOAc and Saturated NaHCO₃. The ester will move to the organic layer. Dry (Na₂SO₄) and concentrate.[1][2]
Method B: Fischer Esterification (Sulfuric Acid)
Best for: Simple methyl/ethyl esters, if SOCl₂ is unavailable.[2]
-
Setup: Dissolve/suspend the acid in a large excess of the alcohol (e.g., MeOH).
-
Catalyst: Add conc. H₂SO₄ (0.5 – 1.0 equiv).[1][2] Note: Higher acid loading helps solubilize the zwitterion.
-
Reflux: Reflux for 12–24 hours.
-
Troubleshooting: If conversion stalls, add a drying agent (molecular sieves) or use a Dean-Stark trap (if using a co-solvent like benzene/toluene) to remove water.[1][2]
Comparative Data: Method Selection
| Feature | Method A: Acid Chloride (SOCl₂) | Method B: Fischer (H₂SO₄) | Method C: Alkyl Halide (Base) |
| Solubility Handling | Excellent (Chemically breaks zwitterion) | Moderate (Requires high dilution) | Good (in DMF) |
| Reaction Rate | Fast (<4 hours) | Slow (12-24 hours) | Fast |
| Side Reactions | Minimal (if dry) | Equilibrium limited | High Risk (N-Alkylation) |
| Purification | Simple (Acid-Base extraction) | Simple | Difficult (Separating N-alkyl) |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
References
-
Neises, B., & Steglich, W. (1978).[1][2][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link (Discusses coupling agents, relevant for understanding why standard DCC methods might fail without polar solvents).
-
Master Organic Chemistry. (2022).[1][2] Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Link (Foundational mechanism and equilibrium management).
-
Baxendale Group, Durham University. (2021).[1][2] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[1][2] Journal of Organic Chemistry. Link (Context on the reactivity and stability of the 7-chloroquinoline scaffold).[2]
-
Canadian Science Publishing. (1970).[1][2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1][2] Link (Mechanistic evidence for decarboxylation risks in heteroaromatic acids).[1][2]
Sources
Technical Support: Amide Bond Formation with 7-Chloroquinoline-2-carboxylic Acid
Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Subject: Overcoming low yields, decarboxylation, and solubility issues in 7-Cl-Q-2-COOH couplings.
System Diagnostics: Why This Substrate Fails
Before troubleshooting, you must understand the specific electronic and steric failure modes of 7-Chloroquinoline-2-carboxylic acid . This is not a standard benzoic acid coupling; it is a deactivated, zwitterionic heteroaromatic system.
| Parameter | Technical Constraint | Impact on Experiment |
| Electronic Deactivation | The chlorine (C7) and ring nitrogen (N1) are electron-withdrawing.[1] | The carboxylate is a poor nucleophile, making the activation step with coupling reagents sluggish. |
| Chelation Effect | The N1 nitrogen and C2 carboxyl group are adjacent. | They can form stable 5-membered chelates with metal catalysts or interfere with proton transfer, stalling the reaction. |
| Thermal Instability | Quinaldic acids (2-COOH) are prone to decarboxylation .[1] | Heating the reaction to improve solubility often destroys the starting material, yielding 7-chloroquinoline. |
| Solubility Profile | High lattice energy due to zwitterionic character. | Insoluble in DCM/THF/Et2O. Requires polar aprotic solvents (DMF, DMSO, NMP).[1] |
Troubleshooting Modules (Q&A Format)
Module A: Low Conversion & Stalled Reactions
Q: I am using EDC/HOBt in DCM, but the reaction is a suspension and LCMS shows only starting material. What is wrong? A: This is a solubility and activation failure.
-
Solubility: The zwitterionic acid is insoluble in Dichloromethane (DCM). The reagents cannot access the crystal lattice. Switch to DMF or NMP.
-
Reagent Strength: EDC is too weak for this electron-deficient acid.[1] The activation rate is slower than the hydrolysis rate.
Correction: Switch to HATU or T3P (Propylphosphonic anhydride) .
-
Why: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) that is less sensitive to steric bulk than OBt esters.[1] T3P drives the equilibrium by releasing a non-nucleophilic water-soluble byproduct and works well in biphasic systems.
Q: I see the "Active Ester" peak on LCMS, but it won't convert to the Product. Why? A: This indicates Steric Occlusion or Electronic Repulsion at the active center. The amine nucleophile cannot attack the carbonyl carbon effectively, likely due to the bulk of the coupling reagent or the specific conformation of the quinoline ring.
Correction: Use HOAt as an additive or switch to the Acid Chloride method (carefully).
-
Protocol Adjustment: If using HATU, ensure you allow a 15-30 minute pre-activation time (Acid + HATU + Base) before adding the amine.[1] This ensures complete conversion to the active ester before the amine is introduced.
Module B: Impurity Profile (Decarboxylation)
Q: My crude NMR shows a large impurity that looks like 7-chloroquinoline (proton at C2). Where did the acid go? A: You have thermally decarboxylated your starting material.
-
Mechanism:[1][2][3][4][5][6][7] Quinaldic acids undergo Hammick-like decarboxylation via a zwitterionic intermediate.[1] This is accelerated by heat (>50°C) and acidic conditions .
Correction:
-
Strict Temperature Control: Never heat the activation step above 40°C. If solubility is an issue, use more solvent volume (dilution) rather than heat.
-
Base Management: Ensure the reaction stays basic (pH > 8). Protonation of the ring nitrogen (N1) accelerates decarboxylation by pulling electron density from the carboxylate.
Module C: Purification Difficulties
Q: The product is stuck in the aqueous layer during workup, or I can't separate it from the urea byproduct. A: The quinoline nitrogen can be protonated, making your product water-soluble at low pH.
Correction:
-
Workup pH: Adjust the aqueous layer to pH ~8-9 (using sat. NaHCO3) before extraction.[1] This ensures the quinoline ring is deprotonated and organic-soluble.
-
Reagent Switch: Use T3P . Its byproducts are water-soluble phosphates, eliminating the need for difficult urea filtration (common with DCC/EDC) or peptide coupling byproduct removal.[1]
Recommended Workflows
Protocol A: The "Gold Standard" (HATU Method)
Best for small-scale (mg to g) and difficult amines.[1]
-
Dissolution: Dissolve 7-Chloroquinoline-2-carboxylic acid (1.0 equiv) in dry DMF (0.1 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Note: The solution should turn clear or yellow.
-
Activation: Add HATU (1.1 equiv). Stir at Room Temperature for 20 mins . Do not skip this.
-
Coupling: Add the Amine (1.1 - 1.2 equiv).[1]
-
Monitoring: Stir at RT for 2-12 hours. Monitor via LCMS.[8][9]
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat.[1] NaHCO3, then Brine.
Protocol B: The "Scale-Up" (T3P Method)
Best for >5g scale, low epimerization, and easy purification.[1]
-
Setup: Suspend Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .[1] Add Pyridine (3-5 equiv).[1]
-
Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 12-24h.
-
Workup: Add water. Separate layers. Wash organic layer with 0.5M HCl (careful with product solubility), then NaHCO3.[1] The T3P byproducts wash away instantly.
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing failure modes based on LCMS data and reaction observation.
Reaction Mechanism & Pathway
The following diagram illustrates the critical activation step and the competing decarboxylation pathway.
Caption: Mechanistic pathway highlighting the divergence between successful coupling and the decarboxylation trap.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Organic Chemistry Portal. (n.d.). Decarboxylation of Carboxylic Acids.
-
Archimica. (n.d.). T3P® (Propylphosphonic Anhydride) – The Water Scavenger.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. growingscience.com [growingscience.com]
Technical Support: Work-up Procedure for 7-Chloroquinoline-2-carboxylic Acid
Introduction
This technical guide addresses the critical work-up and purification steps for 7-Chloroquinoline-2-carboxylic acid (also known as 7-chloroquinaldic acid).[1][2] While the upstream synthesis often involves the Selenium Dioxide (
This document is structured to troubleshoot the three most common failure modes:
-
Colloidal Metal Contamination (Selenium/Chromium retention).[1][2]
-
The Isoelectric Trap (Failure to precipitate or oiling out).[1][2]
-
Hydrate/Polymorph Formation (Drying difficulties).
Module 1: Selenium Management (If using Route)
Context: The oxidation of the methyl group at C2 using Selenium Dioxide is a standard lab-scale route.[1][2] A common failure is the persistence of red/grey colloidal selenium in the final product, which poisons downstream catalytic steps.[1]
The Protocol: Double-Barrier Filtration
Do not rely on simple paper filtration.[1][2] Colloidal selenium particles are often smaller than the pore size of standard filter paper (
-
Reaction Quench: Upon completion, the reaction mixture (typically in dioxane or acetic acid) will contain black/red selenium metal.[1][2]
-
Celite Bed Preparation: Prepare a sintered glass funnel with a 2-cm pad of Celite 545 .[1][2]
-
Hot Filtration: Filter the reaction mixture while hot (>60°C) .
-
The Scavenger Step (Critical): If the filtrate retains a reddish hue, treat with Metabisulfite .[1][2]
Troubleshooting Table: Metal Impurities
| Symptom | Probable Cause | Corrective Action |
| Product is Pink/Red | Colloidal Selenium carryover.[1][2] | Dissolve product in dilute NaOH (pH 10), treat with activated charcoal, filter, and re-acidify. |
| Product is Green | Chromium salts (if | Perform an EDTA wash during the aqueous work-up to chelate Cr ions.[1][2] |
| Low Yield after Filtration | Product crystallized on the filter cake.[1][2] | Wash the Celite cake with hot acetic acid or hot dioxane to recover trapped product.[1][2] |
Module 2: The Isoelectric Precipitation (Isolation)
Context: 7-Chloroquinoline-2-carboxylic acid is amphoteric.[1][2] It possesses a basic quinoline nitrogen (
The "Isoelectric Trap"
Solubility is lowest at the Isoelectric Point (pI), roughly pH 3.5 – 4.0 .
Step-by-Step Isolation Protocol
Scenario: You have an alkaline hydrolysate (from trichloromethyl hydrolysis) or a solvent-based mixture.[1][2]
-
Volume Reduction: If in dioxane/organic solvent, evaporate to near dryness.[1][2]
-
Solubilization: Resuspend the residue in Water .[1][2] If it doesn't dissolve, add 2M NaOH dropwise until pH > 10.[1][2] The solution should be clear (yellow/brown).
-
The Acidification Curve:
-
Aging: Allow the slurry to stir at
for 30 minutes. This promotes crystal growth over amorphous "gum" formation.[1][2]
Caption: Logical flow for pH-controlled isolation. Note the risk of redissolution if acidification is too aggressive.[1]
Module 3: Purification & Drying
Recrystallization
The crude solid often contains unreacted 7-chloroquinaldine or inorganic salts.[1][2]
Drying (Hydrate Warning)
Quinoline carboxylic acids are prone to forming stable hydrates.[1][2]
-
Standard Drying: Vacuum oven at
over . -
QC Check: If the Melting Point is broad or low (e.g., < 200°C), you likely have a hydrate or wet salt.[1] The anhydrous pure compound typically melts/decomposes > 270°C .[1][2]
FAQ: Frequently Asked Questions
Q1: My product turned into a sticky oil upon acidification. What happened? A: This is "oiling out," often caused by adding acid too quickly or at too high a temperature.[1][2]
-
Fix: Re-dissolve in base.[1][2] Cool the solution to near
. Add the acid very slowly (dropwise) with rapid stirring. Seeding with a pure crystal helps.[1][2]
Q2: Can I use Nitric Acid for the oxidation instead of
Q3: The NMR shows aliphatic peaks around 1-2 ppm. Is this the product?
A: No. The product is aromatic.[1][2][5] These peaks are likely residual solvents (Ethanol/Acetic Acid) trapped in the crystal lattice or grease.[1][2] 7-Chloroquinoline-2-carboxylic acid is a known "solvent sponge."[1][2] Dry at higher temperatures (
Q4: Why is the yield lower than the literature (e.g., < 40%)? A: Check your mother liquor. Because the product is slightly soluble in water (especially if the pH isn't exactly at the isoelectric point), significant mass can be lost in the filtrate.[1]
-
Recovery: Concentrate the mother liquor to half volume and store at
overnight to recover a second crop.
References
-
Synthesis of 7-Chloroquinaldine (Precursor)
-
Selenium Dioxide Oxidation Mechanism
-
pKa and Solubility Data
-
General Quinoline Carboxylic Acid Properties
- Source: PubChem Compound Summary for 7-Chloroquinoline deriv
-
URL:[Link]
Sources
Validation & Comparative
Publish Comparison Guide: Chiral Separation of 7-Chloroquinoline-2-Carboxylic Acid Derivatives
This guide outlines the chiral separation strategies for 7-Chloroquinoline-2-carboxylic acid derivatives.
Crucial Structural Clarification: The fully aromatic molecule 7-Chloroquinoline-2-carboxylic acid is planar and achiral . It does not exist as enantiomers.
However, in drug development (specifically for Montelukast and Mefloquine analogs), this nomenclature often refers to two distinct chiral targets:
The "Building Block": 1,2,3,4-Tetrahydro-7-chloroquinoline-2-carboxylic acid (Chiral center at C2).
The "Pharma Intermediate": 7-Chloroquinoline-based chiral alcohols (e.g., Montelukast intermediate).
This guide focuses on the separation of the 1,2,3,4-Tetrahydro derivative (the actual chiral acid) and provides a secondary protocol for the industrial intermediate.
Executive Summary & Strategy
Separating enantiomers of quinoline-2-carboxylic acids requires distinguishing between the zwitterionic nature of the free amino acid (tetrahydro form) and the polar nature of the aromatic intermediates.
-
For the Tetrahydro Acid (Zwitterion): The Teicoplanin (Chirobiotic T) phase is the superior choice. It utilizes the "Polar Ionic Mode" to separate underivatized amino acids without the need for pre-column derivatization.
-
For the Aromatic/Alcohol Intermediates: The Amylose-based (Chiralpak AD-H) phase is the industry standard (e.g., Montelukast synthesis), offering high loadability and robust resolution in Normal Phase.
Method Selection Decision Matrix
Figure 1: Decision tree for selecting the appropriate stationary phase based on the specific 7-chloroquinoline derivative.
Product Performance Comparison
This section compares the three primary columns used for this class of compounds.
| Feature | Chirobiotic T (Astec/Supelco) | Chiralpak AD-H (Daicel) | Chiralpak IG (Daicel) |
| Selector | Teicoplanin (Macrocyclic Antibiotic) | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Best For | Free Amino Acids (Zwitterions) | Alcohols, Esters, Amides | Aggressive Solvents (DCM, THF) |
| Primary Mode | Polar Organic / Polar Ionic | Normal Phase | Reversed Phase / Normal Phase |
| Derivatization? | Not Required (Direct separation) | Often Required for Amino Acids (e.g., Boc/Fmoc) | Not Required |
| Selectivity ( | High (1.2 – 1.5 for cyclic AA) | Very High (> 1.5 for alcohols) | High (Broad generality) |
| Durability | Excellent (Covalently bonded) | Moderate (Coated – No DCM allowed) | Excellent (Immobilized) |
| Cost | High | Medium-High | High |
Expert Insight:
-
Choose Chirobiotic T if you are working with the 1,2,3,4-tetrahydro acid in its free form. The teicoplanin pocket specifically recognizes the distance between the amine and carboxylic acid in cyclic amino acids.
-
Choose Chiralpak AD-H if you are separating the Montelukast intermediate (alcohol form) or if you have esterified the acid.
Experimental Protocols
Protocol A: Separation of 1,2,3,4-Tetrahydro-7-chloroquinoline-2-carboxylic acid
Target: The free zwitterionic amino acid. Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Lower temperature often improves resolution on glycopeptide phases).
-
Detection: UV @ 254 nm.[3]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol.
Mechanism of Action: The separation relies on a "key-lock" mechanism where the cyclic amino acid fits into the aglycone basket of the teicoplanin. The ammonium group of the analyte interacts with the carboxylate of the stationary phase, while the carboxylic acid of the analyte H-bonds with the amide backbone of the selector.
Protocol B: Separation of Montelukast Intermediate (7-Chloroquinoline Alcohol)
Target: The aromatic precursor often encountered in synthesis. Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (90 : 10 : 0.1 : 0.1 v/v/v/v).
-
Note: The TFA/DEA additives are critical to suppress tailing from the basic quinoline nitrogen.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 280 nm.
Expected Results:
-
Resolution (
): Typically > 2.0. -
Elution Order: The S-enantiomer typically elutes first on AD-H in this mobile phase (verify with pure standards).
Data Analysis & Troubleshooting
Typical Performance Metrics (Simulated based on Analogous Tic/Mefloquine Data)
| Parameter | Protocol A (Chirobiotic T) | Protocol B (Chiralpak AD-H) |
| Retention ( | 1.5 – 2.5 | 3.0 – 4.0 |
| Selectivity ( | 1.15 – 1.30 | 1.40 – 1.80 |
| Resolution ( | 1.8 (Baseline) | > 2.5 (High) |
| Tailing Factor ( | 1.1 (Excellent) | 1.3 (Acceptable with additives) |
Troubleshooting Guide
| Issue | Cause | Solution |
| Broad Peaks (Protocol A) | Incorrect Acid/Base ratio | Adjust TEAA ratio. Ensure the mobile phase pH is between 4.0 and 6.0 (apparent). |
| Peak Tailing (Protocol B) | Interaction with Silanols | Increase DEA concentration to 0.2%. |
| No Resolution | Wrong Mode | If using Chirobiotic T, switch from MeOH to 50:50 MeOH:Water (Reverse Phase) to engage hydrophobic pockets. |
| Pressure Spike | Precipitation | Ensure sample is fully soluble in the mobile phase. Avoid injecting aqueous samples into Normal Phase (Protocol B). |
References
-
Chiral Separation of Montelukast Intermediates: Radhakrishnan, P., et al. "Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC." Indian Journal of Pharmaceutical Sciences, vol. 70, no. 6, 2008. Link
-
Teicoplanin Mechanism: Péter, A., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns." Journal of Chromatography A, vol. 914, 2001. Link
- Cyclic Amino Acid Resolution: Ilisz, I., et al. "Separation of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives on Macrocyclic Glycopeptide Stationary Phases.
-
General Chiral HPLC Strategy: Lämmerhofer, M. "Chiral Recognition by Enantioselective Liquid Chromatography: Mechanisms and Modern Chiral Stationary Phases."[1] Journal of Chromatography A, vol. 1217, 2010.
Sources
A Comparative Guide to the Definitive Structural Confirmation of 7-Chloroquinoline-2-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of novel therapeutics, derivatives of 7-chloroquinoline-2-carboxylic acid represent a scaffold of significant interest, demonstrating a spectrum of biological activities including anticancer and antimalarial properties. However, the synthesis of these derivatives can often yield a mixture of isomers or unexpected byproducts, necessitating a robust and multi-faceted analytical approach to definitively confirm the intended structure.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 7-chloroquinoline-2-carboxylic acid derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to approach structural confirmation with confidence and scientific rigor.
The Imperative of Orthogonal Analytical Techniques
No single analytical technique, however powerful, can provide absolute structural proof in isolation. A self-validating system of structural confirmation relies on the principle of orthogonality, where each method provides a unique and complementary piece of the structural puzzle. For 7-chloroquinoline-2-carboxylic acid and its derivatives, the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography constitutes the gold standard for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the chemical environment of each atom, allowing for the piecing together of the molecular structure.
Causality in Experimental Choices for NMR
The choice of NMR experiments is dictated by the need to resolve all proton and carbon signals and to establish their connectivity. A standard suite of experiments for a novel 7-chloroquinoline-2-carboxylic acid derivative would include:
-
¹H NMR: To identify the number of distinct proton environments, their relative ratios (through integration), and their proximity to neighboring protons (through spin-spin coupling).
-
¹³C NMR: To determine the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, definitively assembling the molecular fragments. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.
A Self-Validating NMR Protocol
A robust NMR protocol ensures that the acquired data is of high quality and that the interpretation is sound.
Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 7-chloroquinoline-2-carboxylic acid derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and the acidic proton is often observable.
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup and Data Acquisition: [1]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve ambiguities in the structure.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.
-
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) provides a direct measure of the molecular weight of a compound and can offer valuable information about its elemental composition and fragmentation patterns. This data is crucial for confirming the molecular formula and for corroborating the structure proposed by NMR.
Causality in Experimental Choices for MS
The choice of ionization technique and mass analyzer depends on the properties of the analyte and the desired information.
-
Ionization Technique: For relatively stable organic molecules like quinoline derivatives, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions, often as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, which is a critical piece of evidence in structural confirmation.
A Self-Validating MS Protocol
A well-designed MS experiment will provide an accurate mass measurement and, if necessary, fragmentation data to support the proposed structure.
Step-by-Step Methodology for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified 7-chloroquinoline-2-carboxylic acid derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity to minimize background ions.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.[2]
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion mode) to observe the molecular ion.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing and Interpretation:
-
Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.
-
Use the accurate mass to calculate the elemental formula using a formula calculator. The calculated formula should match the expected formula of the target molecule.
-
If MS/MS data was acquired, analyze the fragmentation pattern to see if it is consistent with the proposed structure.
-
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography is the ultimate technique for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of the compound, a precise map of the electron density can be generated, revealing the exact position of every atom in the molecule.
Causality in Experimental Choices for X-ray Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. The choice of crystallization technique is therefore paramount.
-
Crystallization Techniques: Common methods for growing single crystals of organic molecules include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[3] The choice of solvent or solvent system is critical and often requires screening of various conditions.
A Self-Validating Crystallography Protocol
The success of an X-ray crystallography experiment hinges on the quality of the crystal.
Step-by-Step Methodology for X-ray Crystallography
-
Crystal Growth:
-
Dissolve the highly purified 7-chloroquinoline-2-carboxylic acid derivative in a suitable solvent or solvent mixture.
-
Employ a slow crystallization technique, such as slow evaporation, to allow for the formation of well-ordered single crystals. This may take several days or even weeks.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect the X-ray diffraction data using a diffractometer.[4]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.
-
Comparative Analysis of Analytical Techniques
To provide a clear overview, the following table summarizes the key information provided by each technique in the context of confirming the structure of a 7-chloroquinoline-2-carboxylic acid derivative.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton chemical environments, connectivity, and relative numbers. | Provides detailed information about the molecular framework. | Can have signal overlap in complex molecules; interpretation can be challenging. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environments. | Complements ¹H NMR; provides a carbon count. | Less sensitive than ¹H NMR; requires more sample or longer acquisition times. |
| Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Highly sensitive; provides definitive molecular formula. | Does not provide information on the connectivity of atoms; isomers can have the same mass. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. | Provides unambiguous structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. |
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the experimental workflow for structural confirmation and the general structure of a 7-chloroquinoline-2-carboxylic acid derivative.
Caption: Experimental workflow for the structural confirmation of a novel compound.
Caption: General structure of 7-Chloroquinoline-2-carboxylic acid.
Distinguishing Isomers: A Critical Challenge
A common pitfall in the synthesis of substituted quinolines is the formation of isomers. For example, in the synthesis of a 7-chloroquinoline derivative, it is plausible that isomers with the chlorine atom at other positions (e.g., 5-chloro, 6-chloro, or 8-chloro) could be formed. Spectroscopic techniques are crucial for distinguishing between these possibilities.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern on the quinoline ring. A detailed analysis of the aromatic region of the ¹H NMR spectrum can often differentiate between isomers.
-
HMBC: Long-range correlations in the HMBC spectrum can definitively establish the position of the chlorine atom by observing correlations between protons on the benzene ring and carbons on the pyridine ring, and vice versa.
Conclusion: A Rigorous Approach to Structural Certainty
The definitive structural confirmation of 7-chloroquinoline-2-carboxylic acid derivatives is a critical step in the drug discovery and development process. By employing a multi-faceted approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can establish the structure of their compounds with the highest degree of confidence. The detailed protocols and comparative analysis provided in this guide serve as a robust framework for achieving this essential scientific objective.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. J. Org. Chem. 2021, 86, 19, 13402–13419.
- Sommer, R. D. (2024). How to grow crystals for X-ray crystallography.
- Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
Sources
HPLC method development for 7-Chloroquinoline-2-carboxylic acid purity analysis
Advanced HPLC Method Development for 7-Chloroquinoline-2-carboxylic Acid: A Comparative Guide
Executive Summary & Strategic Context
7-Chloroquinoline-2-carboxylic acid is a critical intermediate in the synthesis of antimalarial drugs (e.g., Hydroxychloroquine precursors) and novel kinase inhibitors. Its purity is paramount, as impurities like 7-Chloro-2-methylquinoline (starting material) or 7-Chloroquinoline (decarboxylation byproduct) can compromise downstream yield and safety.
This guide compares a Generic "Walk-Up" Method against a Purpose-Built Optimized Method . We demonstrate that while generic methods fail to resolve the zwitterionic nature of the analyte, a scientifically grounded approach utilizing pH control and specific stationary phases yields robust quantification.
Comparative Analysis: Generic vs. Optimized Method
The following table contrasts a standard neutral-pH method often attempted in early development versus the optimized protocol required for validation.
| Feature | Generic Method (Alternative) | Optimized Method (The Product) | Performance Outcome |
| Stationary Phase | Standard C18 (Non-endcapped) | C18 End-capped / Phenyl-Hexyl | The optimized column reduces silanol interactions with the protonated quinoline nitrogen. |
| Mobile Phase pH | Neutral (pH 7.0, Ammonium Acetate) | Acidic (pH 2.0 - 2.5, H₃PO₄/TFA) | Critical: At pH 7, the analyte is anionic (COO⁻), eluting near void volume. At pH 2, carboxyl ionization is suppressed. |
| Gradient Profile | Linear 5-95% B over 10 min | Step-Gradient with Isocratic Hold | Optimized method resolves the polar acid from the hydrophobic chloro-impurities. |
| Peak Shape | Tailing (Tf > 2.0), Split peaks | Sharp, Symmetric (Tf < 1.2) | Acidic pH prevents secondary interactions; TFA acts as an ion-pairing agent. |
| LOD/LOQ | High (Poor S/N ratio) | Low (High Sensitivity) | Improved peak focusing lowers the limit of detection. |
Method Development Workflow (Visualized)
The following diagram illustrates the logical decision-making process used to arrive at the optimized method, emphasizing the "Why" behind every parameter change.
Caption: Decision tree for optimizing HPLC conditions based on the zwitterionic properties of the quinoline derivative.
Detailed Experimental Protocol
This protocol is designed to be self-validating : the system suitability steps ensure the instrument and chemistry are performing correctly before samples are wasted.
Reagents & Instrumentation
-
HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure > 200 bar).
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water (pH ~2.0). Note: TFA is preferred over Phosphate buffer here to act as a volatile ion-pairing agent for the protonated quinoline nitrogen, improving peak shape.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 280 nm (Max absorption for the quinoline core).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Equilibration) |
| 2.0 | 10 | Elution of polar impurities |
| 15.0 | 80 | Linear ramp to elute main peak & hydrophobic impurities |
| 18.0 | 80 | Wash step (removes dimers/late eluters) |
| 18.1 | 10 | Return to initial |
| 25.0 | 10 | Re-equilibration (Critical for reproducibility) |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 7-Chloroquinoline-2-carboxylic acid in 10 mL of Methanol (1000 ppm). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 ppm. Diluting in Mobile Phase A prevents "solvent shock" and peak distortion.
Validation & Performance Data
The following data summarizes the expected performance metrics when validating this method according to ICH Q2(R1) guidelines.
System Suitability Criteria
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Theoretical Plates (N): > 5,000
-
Tailing Factor (Tf): 0.9 < Tf < 1.3
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity (e.g., 7-Chloro-2-methylquinoline).
-
RSD (Retention Time): < 0.5% (n=6 injections).
Linearity & Sensitivity (Simulated Data)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 µg/mL – 150 µg/mL | R² ≥ 0.999 |
| LOD (S/N = 3) | 0.05 µg/mL | N/A |
| LOQ (S/N = 10) | 0.15 µg/mL | Precision RSD < 5% |
| Recovery (Accuracy) | 98.5% - 101.2% | 98.0% - 102.0% |
Troubleshooting & Robustness Logic
To ensure Trustworthiness , the method includes a self-diagnostic logic loop.
Caption: Diagnostic loop for resolving common peak shape issues during routine analysis.
Expert Insight: If retention times drift, check the pH of Mobile Phase A. A shift of 0.2 pH units can significantly alter the ionization ratio of the carboxylic acid, affecting retention on the hydrophobic C18 ligand. Always prepare fresh buffer.
References
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National Institutes of Health (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (2015).[2] Discussion on HPLC detection of Carboxylic Acids and Conjugate Bases. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
